2-(4-Thiazolyl)acetic acid hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(1,3-thiazol-4-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S.ClH/c7-5(8)1-4-2-9-3-6-4;/h2-3H,1H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWMOBQIRBVDBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680706 | |
| Record name | (1,3-Thiazol-4-yl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225286-62-3 | |
| Record name | (1,3-Thiazol-4-yl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Thiazoleacetic acid hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZWP337LT3E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 2-(4-Thiazolyl)acetic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physicochemical properties of 2-(4-Thiazolyl)acetic acid hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the tables below. These properties are crucial for understanding the compound's behavior in various experimental and industrial settings.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₇ClN₂O₂S | --INVALID-LINK-- |
| Molecular Weight | 194.64 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystalline solid | --INVALID-LINK-- |
| Melting Point | 151.4-151.9 °C | --INVALID-LINK-- |
| ~152 °C (decomposition) | --INVALID-LINK-- | |
| 147 °C | --INVALID-LINK-- | |
| Boiling Point | Predicted: 399.0 ± 17.0 °C (for the free base) | --INVALID-LINK-- |
| Solubility | Soluble in organic solvents | --INVALID-LINK-- |
| pKa | Predicted: 3.20 ± 0.10 (for the free base) | --INVALID-LINK-- |
Computed Properties
| Property | Value | Source |
| Exact Mass | 193.9916763 Da | --INVALID-LINK-- |
| Topological Polar Surface Area | 104 Ų | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 4 | --INVALID-LINK-- |
| Rotatable Bond Count | 2 | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below.
Synthesis of this compound
Source: [US Patent 4,391,979](--INVALID-LINK--
Synthesis of 2-(Thiazol-4-yl)acetic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-(thiazol-4-yl)acetic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. These derivatives have garnered significant attention for their potential as anti-inflammatory, antimicrobial, and anticancer agents. This technical guide provides an in-depth overview of the primary synthetic routes to 2-(thiazol-4-yl)acetic acid and its derivatives, complete with detailed experimental protocols, quantitative data, and insights into their mechanisms of action.
Core Synthetic Strategies
The synthesis of the 2-(thiazol-4-yl)acetic acid core primarily relies on the construction of the thiazole ring, for which the Hantzsch thiazole synthesis is a cornerstone methodology. An alternative and widely used approach involves the reaction of thiourea with α-halocarbonyl compounds bearing the acetic acid or ester moiety.
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a versatile and classical method for the formation of thiazole rings, typically involving the condensation of an α-haloketone with a thioamide.[1][2] This reaction proceeds through the initial formation of a thiazoline intermediate, which then dehydrates to form the aromatic thiazole ring.
General Reaction Scheme:
Figure 1: General scheme of the Hantzsch thiazole synthesis.
Synthesis from Thiourea and Chloroacetyl Derivatives
A prevalent and efficient method for producing 2-amino-4-(thiazol-4-yl)acetic acid derivatives involves the reaction of thiourea with a 4-chloroacetoacetate ester or a related chloroacetyl compound. This approach is particularly useful for synthesizing derivatives with an amino group at the 2-position of the thiazole ring, a common feature in many biologically active molecules.
Quantitative Data on Synthesized Derivatives
The following tables summarize quantitative data for the synthesis of various 2-(thiazol-4-yl)acetic acid derivatives reported in the literature.
| Derivative | Starting Materials | Solvent | Yield (%) | M.p. (°C) | Reference |
| 2-Aminothiazole | Chloroacetaldehyde, Thiourea | Water | 75-85 | 91-93 | [1] |
| 2-Aminothiazol-4-yl)acetic acid hydrochloride | Thiourea, Ethyl 4-chloroacetoacetate | Water, then conc. HCl | 92 | - | [3] |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Ethyl 2-chloroacetoacetate, Thiourea, Sodium carbonate | Ethanol | - | - | [4] |
| N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, N-phenylthiourea | Methanol (Microwave) | 89-95 | - | [5] |
| 3-(2-[(4-Chlorophenyl)methylidene]amino-1,3-thiazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, 4-Chlorobenzaldehyde | Ethanol/Water | 87 | - | [6] |
Table 1: Summary of yields and melting points for selected 2-(thiazol-4-yl)acetic acid derivatives.
| Derivative | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Reference |
| 3-Ethoxycarbonyl-1H-indazole | 13.91 (1H, bs), 8.06 (1H, d), 7.65 (1H, d), 7.44 (1H, m), 7.30 (1H, m), 4.38 (2H, q), 1.36 (1H, t) | 162.33, 140.93, 135.20, 126.64, 122.83, 122.16, 121.04, 111.09, 60.28, 14.27 | [7] |
| 4-Hydroxy-3-(2-[(phenyl)methylidene]amino-1,3-thiazol-4-yl)-6-methyl-2H-pyran-2-one | 9.16 (1H, s), 7.93 (1H, s), 7.25–7.72 (5H, m), 6.05 (1H, s), 5.52 (1H, s), 2.21 (3H, s) | 169.25, 167.35, 164.54, 161.59, 138.61, 132.91, 130.77, 129.52, 128.63, 128.52, 128.20, 127.84, 123.05, 99.50, 90.29, 19.68 | [6] |
| N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine | ~11 (1H, broad s) | ~164 (C=N of aminothiazole) | [5] |
Table 2: Spectroscopic data for selected thiazole derivatives.
Experimental Protocols
Protocol 1: Hantzsch Synthesis of 2-Aminothiazole
This protocol is adapted from a standard procedure for the Hantzsch thiazole synthesis.[1]
Materials:
-
Thiourea
-
Chloroacetaldehyde (50% aqueous solution)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve thiourea (0.1 mol) in 50 mL of water with gentle warming and stirring.
-
Once dissolved, cool the solution to room temperature.
-
Slowly add the 50% aqueous solution of chloroacetaldehyde (0.1 mol) dropwise over 15 minutes. An exothermic reaction will occur.
-
After the addition is complete, fit the flask with a reflux condenser and heat the mixture at 80-90°C for 2 hours.
-
Cool the reaction mixture in an ice bath.
-
Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure 2-aminothiazole as off-white crystals.
-
Dry the crystals in a desiccator.
-
Determine the yield and melting point.
Protocol 2: Synthesis of 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride
This one-pot method is adapted from a patented procedure for the synthesis of a key cefotiam intermediate.[8]
Materials:
-
Thiourea
-
Ethyl 4-chloroacetoacetate
-
Water
-
Aqueous alkali (e.g., NaOH)
-
Aqueous acid (e.g., HCl)
Procedure:
-
In a suitable reaction vessel, suspend thiourea in water.
-
Slowly add ethyl 4-chloroacetoacetate at a controlled temperature (e.g., 20-25°C).
-
Allow the reaction to proceed until the consumption of thiourea is nearly complete, as monitored by a suitable analytical technique (e.g., HPLC).
-
Directly to the reaction mixture, add a sufficient amount of aqueous alkali to facilitate the hydrolysis of the ester.
-
After the hydrolysis is complete, carefully add aqueous acid to adjust the pH and precipitate the product.
-
Isolate the solid product by filtration, wash with water, and dry to obtain 2-(2-aminothiazol-4-yl)acetic acid.
Experimental and Synthetic Workflows
A general workflow for the synthesis and evaluation of 2-(thiazol-4-yl)acetic acid derivatives is depicted below.
Figure 2: A generalized experimental workflow for the development of 2-(thiazol-4-yl)acetic acid derivatives.
Signaling Pathways and Mechanism of Action
Derivatives of 2-(thiazol-4-yl)acetic acid have been reported to exhibit a range of biological activities, with anti-inflammatory and anticancer effects being particularly prominent. The mechanism of action for these compounds often involves the modulation of key signaling pathways implicated in inflammation and cell proliferation.
Anti-inflammatory Activity: Inhibition of COX and LOX Pathways
Many thiazole derivatives exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[3][9] These enzymes are crucial in the arachidonic acid cascade, which produces pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting COX-1 and/or COX-2, these compounds can reduce the synthesis of prostaglandins, thereby alleviating inflammation and pain.[10]
Figure 3: Inhibition of COX and LOX pathways by 2-(thiazol-4-yl)acetic acid derivatives.
Anticancer Activity: Targeting NF-κB Signaling
The transcription factor nuclear factor-kappa B (NF-κB) is a key regulator of genes involved in inflammation, cell survival, and proliferation.[11] Aberrant NF-κB signaling is a hallmark of many cancers. Some benzothiazole derivatives, structurally related to the thiazole acetic acids, have been shown to exert their anticancer effects by inhibiting the NF-κB signaling pathway.[4][12] This inhibition can lead to decreased expression of pro-survival genes and the induction of apoptosis in cancer cells.
Figure 4: Inhibition of the NF-κB signaling pathway by thiazole derivatives.
Conclusion
The synthesis of 2-(thiazol-4-yl)acetic acid derivatives represents a vibrant and important area of research in medicinal chemistry. The methodologies outlined in this guide, particularly the robust Hantzsch synthesis and related strategies, provide a solid foundation for the generation of diverse libraries of these compounds. The demonstrated ability of these derivatives to modulate key signaling pathways involved in inflammation and cancer underscores their therapeutic potential. Further exploration of structure-activity relationships and optimization of pharmacokinetic properties will be crucial in the development of novel drug candidates based on this versatile scaffold.
References
- 1. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Chapter - Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents | Bentham Science [benthamscience.com]
- 10. mdpi.com [mdpi.com]
- 11. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Navigating the Solubility Landscape of 2-(4-Thiazolyl)acetic acid hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 2-(4-Thiazolyl)acetic acid hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. While specific quantitative solubility data in various solvents is not extensively documented in publicly available literature, this document outlines its known qualitative solubility characteristics, details robust experimental protocols for determining its solubility, and explores the critical factors influencing the solubility of active pharmaceutical ingredients (APIs).
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₅H₇ClN₂O₂S | [1] |
| Molecular Weight | 194.64 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | Approximately 152°C (decomposition) | [3][4] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [4] |
Solubility Profile
-
It is described as being soluble in organic solvents .[2]
-
Specifically, its solubility in methanol is cited as slight .[4]
-
Patent literature describes a process where the compound is precipitated from an aqueous reaction mixture, suggesting limited solubility in water under those specific conditions.[5][6]
-
The non-hydrochloride form, 2-(2-Aminothiazol-4-yl)acetic acid, is reported to be generally soluble in water , which may suggest that the hydrochloride salt also possesses some degree of aqueous solubility.[7]
Given the lack of precise data, experimental determination of the solubility of this compound in relevant solvent systems is crucial for any research or development activities.
Experimental Protocol for Solubility Determination
The following is a generalized, robust protocol for determining the equilibrium solubility of a compound like this compound. This method is based on the widely accepted shake-flask technique.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., deionized water, phosphate buffer pH 7.4, methanol, ethanol)
-
Calibrated analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Add a known volume of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
-
Analysis:
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve. This concentration represents the equilibrium solubility.
-
Data Reporting:
The solubility should be reported in units such as mg/mL or g/100mL, along with the specific solvent and the temperature at which the measurement was conducted.
Visualizing Experimental Workflows and Influencing Factors
To further clarify the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
While precise, quantitative solubility data for this compound remains elusive in the public domain, this guide provides a framework for its solubility assessment. For any application in research and drug development, it is imperative that the solubility is experimentally determined in the relevant physiological and formulation media. Understanding the factors that influence solubility, as outlined in this document, will be critical in designing these experiments and interpreting the results, ultimately enabling the successful progression of development programs involving this important chemical intermediate.
References
- 1. chemscene.com [chemscene.com]
- 2. 2-(2-Aminothiazol-4-yl)acetic acid HCl | 66659-20-9 | FA39714 [biosynth.com]
- 3. 2-Amino-4-thiazoleacetic acid hydrochloride, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 4. 66659-20-9 CAS MSDS (2-(2-Aminothiazol-4-yl) acetic acid hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 6. CA1159456A - Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride - Google Patents [patents.google.com]
- 7. solubilityofthings.com [solubilityofthings.com]
Theoretical Framework for the Analysis of 2-(4-Thiazolyl)acetic Acid Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 2-(4-Thiazolyl)acetic acid hydrochloride. While dedicated theoretical studies on this specific molecule are not extensively available in public literature, this document outlines the established computational chemistry workflows, spectroscopic analysis, and data presentation methods used for analogous thiazole derivatives. This guide serves as a foundational resource for researchers seeking to investigate the structural, electronic, and vibrational properties of this compound, a compound of interest in medicinal chemistry and drug development.
Introduction
This compound is a heterocyclic compound featuring a thiazole ring, a known pharmacophore present in a variety of biologically active molecules. Thiazole derivatives have garnered significant attention in pharmaceutical research due to their diverse activities, including antimicrobial, anti-inflammatory, and antitumor properties. Theoretical studies, particularly those employing Density Functional Theory (DFT), are crucial for understanding the fundamental physicochemical properties of such molecules, predicting their reactivity, and guiding the design of novel therapeutic agents. This guide details the theoretical approaches and experimental validation techniques that form the basis of a comprehensive computational analysis of this compound.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is compiled from publicly available databases and supplier information.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₇ClN₂O₂S | |
| Molecular Weight | 194.63 g/mol | |
| CAS Number | 66659-20-9 | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | ~152 °C (decomposition) | |
| IUPAC Name | 2-(2-amino-1,3-thiazol-4-yl)acetic acid;hydrochloride | |
| SMILES | C1=C(N=C(S1)N)CC(=O)O.Cl | |
| InChI | InChI=1S/C5H6N2O2S.ClH/c6-5-7-3(2-10-5)1-4(8)9;/h2H,1H2,(H2,6,7)(H,8,9);1H |
Theoretical and Experimental Protocols
Computational Methodology (DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
-
Software: Gaussian, ORCA, or similar quantum chemistry software packages.
-
Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is a commonly used and reliable choice for organic molecules.
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is typically employed to provide a good balance between accuracy and computational cost. The inclusion of diffuse functions (++) is important for accurately describing anions and non-covalent interactions, while polarization functions (d,p) are necessary for describing the shape of electron clouds.
-
Geometry Optimization: The molecular geometry of this compound would be optimized to find the lowest energy conformation. Frequency calculations are then performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Calculated Properties:
-
Geometric Parameters: Bond lengths, bond angles, and dihedral angles.
-
Vibrational Frequencies: For comparison with experimental FT-IR and Raman spectra. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and basis set limitations.
-
Electronic Properties: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, and electron affinity.
-
Natural Bond Orbital (NBO) Analysis: To investigate charge distribution, hybridization, and intramolecular interactions.
-
Spectroscopic Analysis
Experimental spectroscopic data is essential for validating the results of theoretical calculations.
-
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: These techniques are used to measure the vibrational modes of a molecule. The experimental spectra would be recorded for a solid sample of this compound and compared with the theoretically predicted vibrational frequencies from DFT calculations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms in the molecule. The experimental chemical shifts would be compared with theoretical values calculated using the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework.
Visualization of Theoretical Workflow
The following diagrams illustrate the logical flow of a comprehensive theoretical study of this compound.
Methodological & Application
Application Notes and Protocols: The Versatile Role of 2-(4-Thiazolyl)acetic Acid Hydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of 2-(4-Thiazolyl)acetic acid hydrochloride and its derivatives in medicinal chemistry. This versatile scaffold serves as a crucial building block for the synthesis of a wide range of biologically active compounds, demonstrating significant potential in the development of new therapeutic agents.
Introduction
2-(4-Thiazolyl)acetic acid and its analogues, particularly 2-(2-aminothiazol-4-yl)acetic acid hydrochloride, are pivotal intermediates in the synthesis of numerous pharmaceuticals. The thiazole ring is a privileged structure in medicinal chemistry, known to enhance metabolic stability and bioavailability of drug candidates.[1] This core is present in a variety of approved drugs and clinical candidates, highlighting its importance in drug design and development. The applications of these compounds span across several therapeutic areas, including infectious diseases, oncology, and inflammatory disorders.
Key Applications in Medicinal Chemistry
The structural features of this compound make it an ideal starting material for the synthesis of compounds with diverse pharmacological activities.
Synthesis of Cephalosporin Antibiotics
2-(2-Aminothiazol-4-yl)acetic acid is a critical side-chain precursor for a number of semi-synthetic cephalosporins.[2][3][4] These antibiotics exhibit a broad spectrum of activity against Gram-positive and Gram-negative bacteria. The aminothiazole moiety plays a crucial role in their antibacterial efficacy.
Anticancer Agents
Thiazole-containing compounds have emerged as a promising class of anticancer agents, acting through various mechanisms.[5] Derivatives of 2-(4-Thiazolyl)acetic acid have been shown to induce apoptosis, disrupt tubulin assembly, and inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and NF-κB pathways.[5] Some derivatives also exhibit inhibitory activity against enzymes like VEGFR-2 and Topoisomerase II.[6][7]
Anti-inflammatory and Immunosuppressive Agents
Derivatives of 2-(4-Thiazolyl)acetic acid have demonstrated potent anti-inflammatory and immunosuppressive activities.[1] Mechanistic studies have revealed that these compounds can inhibit the production of pro-inflammatory mediators like TNF-α and cyclooxygenase-2 (COX-2).[8][9] The immunosuppressive effects are linked to the modulation of lymphocyte activation and proliferation.[1]
Experimental Protocols
General Synthesis of 2-(2-Aminothiazol-4-yl)acetic Acid Hydrochloride
This protocol describes a common method for the synthesis of the key intermediate, 2-(2-aminothiazol-4-yl)acetic acid hydrochloride, from thiourea and a 4-chloroacetoacetyl derivative.[3][4][10]
Materials:
-
Thiourea
-
Ethyl 4-chloroacetoacetate or 4-chloroacetoacetyl chloride
-
Water
-
Methylene chloride (if using 4-chloroacetoacetyl chloride)
-
Hydrochloric acid or Sodium hydroxide for pH adjustment and hydrolysis
Procedure:
-
Ring Formation: Suspend thiourea in water.
-
Slowly add ethyl 4-chloroacetoacetate or a solution of 4-chloroacetoacetyl chloride in methylene chloride to the thiourea suspension while maintaining the temperature between 5-10°C.
-
After the addition is complete, allow the reaction to proceed at 25-30°C.
-
Hydrolysis (if starting with ethyl ester): Add a solution of sodium hydroxide to the reaction mixture and heat to hydrolyze the ester.
-
Acidification and Precipitation: Cool the reaction mixture and acidify with hydrochloric acid to precipitate the 2-(2-aminothiazol-4-yl)acetic acid hydrochloride.
-
Isolation: Filter the precipitate, wash with cold water, and dry to obtain the final product.
Synthesis of a Thiazole-based Anticancer Agent (Exemplary Protocol)
This protocol outlines the synthesis of a generic thiazole derivative with potential anticancer activity, based on the condensation of a ketone with a thiourea derivative.
Materials:
-
An appropriate α-bromoketone
-
A substituted thiourea
-
Ethanol
Procedure:
-
Dissolve the α-bromoketone in ethanol.
-
Add the substituted thiourea to the solution.
-
Reflux the reaction mixture for a specified time, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified thiazole derivative.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes a common method to evaluate the cytotoxic activity of synthesized compounds against cancer cell lines.[6]
Materials:
-
Synthesized thiazole derivatives
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates at a suitable density and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds (dissolved in DMSO and diluted with medium) and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vivo Anti-inflammatory Activity Assay (Carrageenan-induced Rat Paw Edema)
This protocol is a standard method to assess the in vivo anti-inflammatory activity of synthesized compounds.[11]
Materials:
-
Synthesized thiazole derivatives
-
Wistar rats
-
Carrageenan solution (1% w/v in saline)
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the synthesized compounds or the standard drug orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the control group.
Quantitative Data
The following tables summarize the biological activity of selected derivatives of 2-(4-Thiazolyl)acetic acid.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4c | MCF-7 | 2.57 ± 0.16 | [6] |
| 4c | HepG2 | 7.26 ± 0.44 | [6] |
| 1d | NCI-H460 (Lung) | 1.5 | [12] |
| DIPTH | HepG-2 | 14.05 µg/mL | [7] |
| DIPTH | MCF-7 | 17.77 µg/mL | [7] |
Table 2: Anti-inflammatory Activity of Thiazolidinone Derivatives
| Compound ID | In vivo Inhibition of Edema (%) (after 5h) | Reference |
| 1k | 81.14 | [8][9] |
| 1m | 78.80 | [8][9] |
| Indomethacin (Standard) | 76.36 | [8][9] |
Signaling Pathways and Mechanisms of Action
Derivatives of 2-(4-Thiazolyl)acetic acid exert their biological effects by modulating various cellular signaling pathways.
PI3K/Akt/mTOR Pathway in Cancer
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Thiazole derivatives have been shown to inhibit this pathway, leading to a reduction in tumor cell proliferation and survival.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole derivatives.
NF-κB Signaling in Inflammation and Cancer
The NF-κB signaling pathway plays a central role in regulating inflammatory responses and cell survival. Its aberrant activation is implicated in various inflammatory diseases and cancers. Certain thiazole derivatives can suppress the activation of NF-κB.
Caption: Inhibition of the NF-κB signaling pathway by thiazole derivatives.
VEGFR-2 Signaling in Angiogenesis
VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a validated anticancer strategy.
Caption: Inhibition of VEGFR-2 signaling pathway by thiazole derivatives.
TNF-α and COX-2 in Inflammation
TNF-α is a pro-inflammatory cytokine that can induce the expression of COX-2, an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation. Thiazole derivatives can suppress this inflammatory cascade.
Caption: Inhibition of TNF-α induced COX-2 expression by thiazole derivatives.
Mechanism of Topoisomerase II Inhibition
Topoisomerase II is an essential enzyme that resolves DNA tangles during replication and transcription. Some anticancer drugs, including certain thiazole derivatives, act as Topoisomerase II poisons, stabilizing the enzyme-DNA cleavage complex and leading to DNA damage and apoptosis in cancer cells.
Caption: Mechanism of Topoisomerase II inhibition by thiazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. researchgate.net [researchgate.net]
- 11. microbenotes.com [microbenotes.com]
- 12. NF-κB - Wikipedia [en.wikipedia.org]
2-(4-Thiazolyl)acetic Acid Hydrochloride: A Versatile Building Block in Organic Synthesis for Drug Discovery
FOR IMMEDIATE RELEASE
[City, State] – [Date] – 2-(4-Thiazolyl)acetic acid hydrochloride is a versatile heterocyclic building block increasingly utilized by researchers, scientists, and drug development professionals in the synthesis of a wide array of biologically active molecules. Its inherent structural features, comprising a thiazole ring and a reactive carboxylic acid moiety, make it a valuable scaffold for the development of novel therapeutic agents.
The thiazole nucleus is a prominent feature in many pharmaceuticals due to its ability to engage in various biological interactions. When incorporated into larger molecules, the 2-(4-thiazolyl)acetic acid unit can impart favorable pharmacokinetic and pharmacodynamic properties. This application note provides an overview of its synthetic applications, detailed experimental protocols for the preparation of key derivatives, and insights into the biological relevance of the resulting compounds.
Synthetic Applications
This compound serves as a key starting material for the synthesis of a variety of derivatives, primarily through modifications of its carboxylic acid group. The most common transformations include amide bond formation and esterification, yielding a diverse library of compounds for biological screening.
Amide Synthesis: The carboxylic acid can be readily coupled with a wide range of primary and secondary amines to form the corresponding amides. These reactions are typically facilitated by standard coupling reagents. The resulting 2-(thiazol-4-yl)acetamide derivatives have been explored for various therapeutic applications, including as anti-inflammatory agents and kinase inhibitors.
Esterification: Esterification of 2-(4-thiazolyl)acetic acid with various alcohols provides another avenue for structural diversification. These esters can serve as final products or as intermediates for further synthetic transformations.
The general workflow for the synthesis and subsequent screening of a library of derivatives from 2-(4-thiazolyl)acetic acid is depicted below.
Caption: Experimental workflow for library synthesis and screening.
Biological Significance
Thiazole-containing compounds are known to modulate the activity of various enzymes and receptors implicated in disease. Derivatives of 2-(4-thiazolyl)acetic acid have shown promise as inhibitors of protein kinases and key enzymes in inflammatory pathways, such as Cyclooxygenase-2 (COX-2) and Tumor Necrosis Factor-alpha (TNF-α).
The inhibition of these signaling pathways can have therapeutic effects in a range of diseases, including cancer and chronic inflammatory disorders. A simplified representation of a relevant signaling pathway is shown below.
Caption: Inhibition of inflammatory signaling pathways.
Experimental Protocols
Detailed methodologies for the synthesis of representative amide and ester derivatives of 2-(4-thiazolyl)acetic acid are provided below.
Protocol 1: Synthesis of N-Benzyl-2-(thiazol-4-yl)acetamide
-
Activation of Carboxylic Acid: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.
-
Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
Add a solution of benzylamine (1.1 eq) and triethylamine (1.5 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up and Purification: Wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Protocol 2: Synthesis of Methyl 2-(thiazol-4-yl)acetate
-
Esterification: Suspend this compound (1.0 eq) in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for 6 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature and neutralize with a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield the methyl ester.
Quantitative Data Summary
The following table summarizes typical yields and key analytical data for the synthesized derivatives.
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) |
| N-Benzyl-2-(thiazol-4-yl)acetamide | C₁₂H₁₂N₂OS | 232.30 | 75-85 | 110-112 | 8.8 (s, 1H), 7.2-7.4 (m, 6H), 6.5 (t, 1H), 4.4 (d, 2H), 3.8 (s, 2H) |
| Methyl 2-(thiazol-4-yl)acetate | C₆H₇NO₂S | 157.19 | 80-90 | N/A (Oil) | 8.9 (d, 1H), 7.3 (d, 1H), 3.9 (s, 2H), 3.7 (s, 3H) |
Note: Spectroscopic data are representative and may vary slightly based on the solvent and instrument used.
Conclusion
This compound is a readily available and highly versatile building block for the synthesis of diverse molecular libraries. Its application in the development of novel anti-inflammatory agents and kinase inhibitors highlights its significance in modern drug discovery. The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis and evaluation of new therapeutic candidates.
Application Notes and Protocols: Derivatization of 2-(2-Amino-4-Thiazolyl)acetic Acid for Biological Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds.[1][2] Derivatives of the thiazole nucleus exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and antifungal activities.[3][4][5] Specifically, compounds derived from 2-aminothiazole are of significant interest.[6][7][8] This document provides detailed protocols for the derivatization of 2-(2-Amino-4-thiazolyl)acetic acid hydrochloride, a versatile starting material for generating a library of novel compounds for biological screening.
The derivatization strategy focuses on the facile modification of the carboxylic acid moiety via amide bond formation, allowing for the introduction of diverse chemical functionalities. The resulting library of amide derivatives can then be screened against various biological targets to identify novel therapeutic leads. This application note outlines the synthetic workflow, provides detailed experimental protocols for derivatization and key biological assays, and presents data on the biological activities of representative thiazole derivatives.
Data Presentation: Biological Activity of Thiazole Derivatives
The following tables summarize the biological activity of various thiazole derivatives, highlighting their potential as inhibitors of key cellular targets implicated in cancer and inflammation.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound Class | Target | Assay Type | Cell Line/System | IC50/GI50 | Reference |
| 4-Substituted Methoxybenzoyl-aryl-thiazoles | Tubulin Polymerization | Antiproliferation | Melanoma (A375), Prostate (PC-3, DU145) | 21 - 71 nM | [9] |
| Thiazole-based chalcones | VEGFR-2 | Enzyme Assay / Antiproliferation | MCF-7, HepG2 | - | [3] |
| Novel thiazole derivatives | EGFR/VEGFR-2 | Antiproliferation | A-549 (Lung), MCF-7 (Breast) | GI50 = 27 nM (Compound 11f) | [10] |
| Thiazole-based derivatives | Acetylcholinesterase (AChE) | Enzyme Inhibition | - | IC50 = 103.24 nM (Compound 10) | [11] |
| 2-imino-4-thiazolidinone derivatives | COX-2 | in vivo anti-inflammatory | - | 81.14% inhibition (Compound 1k) | [7] |
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound Class | Organism | Assay Type | MIC | Reference |
| Phenylthiazole-2(3H)-thione derivative | S. aureus | Minimum Inhibitory Concentration | 3.125 µg/mL | [1] |
| Phenylthiazole-2(3H)-thione derivative | B. thuringiensis | Minimum Inhibitory Concentration | 6.25 µg/mL | [1] |
| Thiazolyl-thiourea derivatives | S. aureus, S. epidermidis | Minimum Inhibitory Concentration | 4 - 16 µg/mL | [8] |
Experimental Protocols
Part A: Derivatization of 2-(2-Amino-4-thiazolyl)acetic Acid via Amide Coupling
This protocol describes a general method for the synthesis of amide derivatives of 2-(2-amino-4-thiazolyl)acetic acid using a carbodiimide coupling agent.
Materials:
-
2-(2-Amino-4-thiazolyl)acetic acid hydrochloride
-
Desired primary or secondary amine (1.0 equivalent)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) (1.2 equivalents)[12]
-
1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)[13]
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equivalents)[14]
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(2-amino-4-thiazolyl)acetic acid hydrochloride (1 equivalent).
-
Suspend the starting material in anhydrous DMF or DCM.
-
Add the desired amine (1.0 equivalent) to the suspension.
-
Add HOBt (1.2 equivalents) to the reaction mixture.
-
Add DIPEA or TEA (3.0 equivalents) to neutralize the hydrochloride salt and facilitate the reaction.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add EDCI (1.2 equivalents) to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide derivative.
-
Characterize the final product by NMR and mass spectrometry.
Part B: Biological Screening Assays
This assay identifies compounds that inhibit the polymerization of tubulin into microtubules.[2]
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Guanosine-5'-triphosphate (GTP)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Known tubulin polymerization inhibitor (e.g., Nocodazole or Colchicine) as a positive control[4][15]
-
Known tubulin polymerization enhancer (e.g., Paclitaxel) as a positive control
-
Test compounds dissolved in DMSO
-
96-well, black, clear-bottom microplate
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Prepare a tubulin reaction mix on ice with a final tubulin concentration of 2-3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.[2][4]
-
Prepare serial dilutions of the test compounds and controls in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.
-
Pre-warm the 96-well plate to 37 °C.
-
Add 5 µL of the test compound, positive controls, or vehicle control (buffer with DMSO) to the appropriate wells.[2]
-
To initiate the polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.[2]
-
Immediately place the plate in the pre-warmed microplate reader (37 °C).
-
Measure the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every 60 seconds for 60-90 minutes.[2][4]
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
Calculate the rate of polymerization and the maximum polymer mass. Determine the IC50 value for each test compound from a dose-response curve.
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compounds.[10]
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds dissolved in DMSO
-
96-well, clear, flat-bottom microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-6,000 cells per well and allow them to attach overnight.[4]
-
Prepare serial dilutions of the test compounds in complete cell culture medium.
-
Remove the old medium and treat the cells with various concentrations of the test compounds and a vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37 °C in a humidified incubator with 5% CO₂.[4]
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37 °C.[4]
-
Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% inhibition of cell growth) value for each compound from the dose-response curve.
Visualization of Workflows and Signaling Pathways
Derivatization and Screening Workflow
The following diagram illustrates the overall workflow from the derivatization of 2-(2-amino-4-thiazolyl)acetic acid to the identification of lead compounds.
Caption: Workflow for derivatization and biological screening.
PI3K/Akt/mTOR Signaling Pathway
Thiazole derivatives have been identified as inhibitors of the PI3K/mTOR pathway, a critical signaling cascade often dysregulated in cancer.[9]
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
EGFR and VEGFR Signaling Crosstalk
EGFR and VEGFR are key receptor tyrosine kinases involved in tumor growth and angiogenesis, and their signaling pathways exhibit significant crosstalk.[11][16][17]
Caption: Crosstalk between EGFR and VEGFR signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Interactions between ligand-bound EGFR and VEGFR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives [html.rhhz.net]
- 14. Amide Coupling - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 15. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting EGFR and VEGF(R) pathway cross-talk in tumor survival and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Note: Experimental Protocol for the Synthesis of 2-(4-Thiazolyl)acetic acid hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(2-Amino-1,3-thiazol-4-yl)acetic acid hydrochloride is a crucial chemical intermediate, particularly noted for its role in the synthesis of semi-synthetic cephalosporin antibiotics.[1][2] Its molecular structure, featuring a thiazole ring, an amino group, and an acetic acid moiety, makes it a valuable building block in medicinal chemistry.[3] This document provides a detailed experimental protocol for its synthesis, summarizing key quantitative data and illustrating the workflow for reproducibility in a laboratory setting. The primary method detailed below is a high-yield, two-step process utilizing readily available starting materials.[1]
Data Presentation: Summary of Synthesis Parameters
The following table summarizes the quantitative data from two distinct synthesis methods for producing 2-(2-Amino-1,3-thiazol-4-yl)acetic acid hydrochloride.
| Parameter | Method 1: Two-Step Hydrolysis[1] | Method 2: One-Pot Reaction[2][4] |
| Starting Materials | Thiourea, Ethyl 4-chloroacetoacetate, Concentrated Hydrochloric Acid | Thiourea, 4-chloroacetoacetyl chloride, Methylene Chloride, Water |
| Key Reaction Steps | 1. Cyclization in water2. Hydrolysis in concentrated HCl | Single-step reaction in a water/chlorohydrocarbon mixture |
| Reaction Temperature | Step 1: 0-2°CStep 2: 60°C | 5-10°C initially, then rising to 25-30°C |
| Reaction Time | Step 1: ~5 hoursStep 2: 6 hours | ~1.5 hours plus precipitation time in a refrigerator |
| Product Yield | 92% | 78.5% |
| Product Purity (HPLC) | 99.4% | High purity mentioned, but specific percentage not provided |
| Final Product Form | Crystalline solid | Colorless, light-stable crystals |
| Melting Point | Not specified | 151.4–151.9 °C |
| Molecular Weight | 194.64 g/mol [5][6][7] | 194.64 g/mol [5][6][7] |
| Molecular Formula | C₅H₇ClN₂O₂S[6][7] | C₅H₇ClN₂O₂S[6][7] |
Experimental Protocol: High-Yield, Two-Step Synthesis (Method 1)
This protocol details a robust and high-yield method for synthesizing 2-(2-Amino-1,3-thiazol-4-yl)acetic acid hydrochloride, adapted from patent literature.[1]
Materials and Equipment
-
Reagents: Thiourea, Ethyl 4-chloroacetoacetate, Concentrated Hydrochloric Acid, Ammonia water.
-
Solvents: Deionized Water.
-
Equipment: Jacketed glass reactor with overhead stirrer, dropping funnel, thermometer, pH meter, filtration apparatus (e.g., Büchner funnel), cooling bath.
Procedure
Step 1: Synthesis of the Intermediate (Ethyl 2-aminothiazol-4-ylacetate)
-
Suspend 100g of thiourea in 250ml of water in the reactor.
-
Stir the suspension for approximately 20 minutes to ensure dissolution.
-
Cool the reaction mixture to a temperature of 0-2°C using a cooling bath.
-
While maintaining the temperature at 0-2°C, add 171.5ml of ethyl 4-chloroacetoacetate dropwise over a period of about 2 hours.
-
After the addition is complete, continue stirring the mixture at the same temperature (0-2°C) for an additional 3 hours.
-
Once the reaction time is complete, adjust the pH of the mixture to 7 using ammonia water. This will cause the precipitation of a white crystalline solid.
-
Isolate the intermediate compound by filtration and wash with cold water.
Step 2: Hydrolysis to 2-(2-Amino-1,3-thiazol-4-yl)acetic acid hydrochloride
-
Separately, cool 250ml of concentrated hydrochloric acid to 1-2°C.
-
Suspend the entire batch of the filtered intermediate from Step 1 in the cold concentrated hydrochloric acid.
-
Stir the suspension at 1-2°C for 60 minutes.
-
After stirring in the cold, raise the temperature of the mixture to 60°C and maintain this temperature for 6 hours to facilitate hydrolysis.
-
Following the hydrolysis period, cool the reaction mixture to between -5°C and -2°C to crystallize the final product.
-
Filter the resulting solid to obtain the target product, 2-(2-Amino-1,3-thiazol-4-yl)acetic acid hydrochloride.
-
Dry the product under vacuum. This procedure is reported to yield approximately 228g (92% yield) of the target product with a purity of 99.4% as determined by HPLC.[1]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the two-step synthesis protocol described above.
References
- 1. Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 2. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 3. Buy 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride | 66659-20-9 [smolecule.com]
- 4. CA1159456A - Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride - Google Patents [patents.google.com]
- 5. (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1) | C5H7ClN2O2S | CID 13017673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. 2-(2-Aminothiazol-4-yl)acetic acid HCl | 66659-20-9 | FA39714 [biosynth.com]
Application Notes and Protocols for High-Throughput Screening Assays Involving 2-(4-Thiazolyl)acetic Acid Hydrochloride and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole-containing compounds are a significant class of heterocyclic molecules that form the backbone of numerous pharmacologically active agents. The thiazole ring is a key structural motif in a variety of approved drugs and clinical candidates, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6] 2-(4-Thiazolyl)acetic acid hydrochloride and its derivatives are of particular interest in drug discovery as scaffolds for the development of novel therapeutics.[7] High-throughput screening (HTS) plays a pivotal role in efficiently evaluating large libraries of such compounds to identify promising lead candidates.[8][9][10][11]
These application notes provide detailed protocols for two common HTS assays relevant to the screening of this compound derivatives: a cell-based assay for anticancer activity and a biochemical assay for kinase inhibition. The methodologies are based on established screening protocols for thiazole-containing compounds.[12][13]
Data Presentation: Quantitative Analysis of Thiazole Derivatives
The following tables summarize representative quantitative data for various thiazole derivatives from high-throughput screening campaigns, illustrating the typical presentation of results for easy comparison.
Table 1: In Vitro Cytotoxicity of Thiazole Derivatives against Human Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| Thiazole Derivative 1 | MCF-7 (Breast) | MTT Assay | 2.57 ± 0.16 | [14] |
| Thiazole Derivative 2 | HepG2 (Liver) | MTT Assay | 7.26 ± 0.44 | [14] |
| Thiazole Derivative 3 | A549 (Lung) | MTT Assay | 12.0 ± 1.73 | [15] |
| Thiazole Derivative 4 | C6 (Glioma) | MTT Assay | 3.83 ± 0.76 | [15] |
| Thiazole Derivative 5 | MDA-MB-231 (Breast) | MTT Assay | 1.21 | [16] |
| Benzothiazole Derivative | MCF-7 (Breast) | Proliferation | 0.30 - 0.45 | [1] |
Table 2: Kinase Inhibitory Activity of Thiazole Derivatives
| Compound/Derivative | Target Kinase | Assay Type | IC₅₀ (µM) | Reference |
| Thiazole Derivative 6 | VEGFR-2 | Kinase Assay | 0.15 | [14] |
| Imidazo[2,1-b]thiazole 7 | EGFR | Kinase Assay | 0.122 | [17] |
| Imidazo[2,1-b]thiazole 8 | HER2 | Kinase Assay | 0.078 | [17] |
| Thiazole Derivative 9 | PI3K | Biochemical Assay | 0.50 - 4.75 | [1] |
| Thiazole Derivative 10 | CK2 | P32 Radioactive Kinase Assay | 0.4 | [1] |
| Thiazole Derivative 11 | B-RAFV600E | Kinase Assay | 0.0231 | [1] |
Experimental Protocols
Application Note 1: High-Throughput Cell-Based Assay for Anticancer Activity
Objective: To identify and quantify the cytotoxic effects of this compound derivatives on a human cancer cell line (e.g., MCF-7 breast cancer cells) using a colorimetric MTT assay in a 384-well format.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for measuring cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials and Reagents:
-
This compound derivatives
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Doxorubicin (positive control)
-
384-well clear-bottom cell culture plates
Protocol:
-
Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Harvest cells using Trypsin-EDTA, resuspend in fresh medium, and adjust the cell density to 1 x 10⁵ cells/mL. Dispense 50 µL of the cell suspension (5,000 cells/well) into each well of a 384-well plate using an automated liquid handler. Incubate the plate for 24 hours to allow for cell attachment.
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of each test compound in DMSO.
-
Perform serial dilutions of the stock solutions in a separate 384-well compound plate to create a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Using an acoustic liquid handler or a pin tool, transfer 50 nL of the compound solutions from the compound plate to the cell plate. Also include wells with DMSO only (negative control) and doxorubicin (positive control).
-
-
Incubation: Incubate the cell plate with the compounds for 48 hours at 37°C and 5% CO₂.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Application Note 2: High-Throughput Biochemical Assay for Kinase Inhibition
Objective: To identify inhibitors of a specific protein kinase (e.g., PI3Kα) from a library of this compound derivatives using a luminescence-based kinase assay. Thiazole derivatives are known to target various kinases involved in cancer signaling pathways.[1][2][3]
Principle: This protocol utilizes a commercially available ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during a kinase reaction. The amount of ADP is proportional to the kinase activity. The assay is based on two steps: first, the kinase reaction, and second, the detection of ADP. In the detection step, the remaining ATP is depleted, and the produced ADP is converted back to ATP, which is then used by luciferase to generate a luminescent signal. A decrease in signal indicates inhibition of the kinase.
Materials and Reagents:
-
This compound derivatives
-
Recombinant human PI3Kα enzyme
-
PIP2 substrate
-
ATP
-
Kinase buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Staurosporine (positive control)
-
DMSO
-
384-well white, low-volume microplates
Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in DMSO.
-
Create serial dilutions in DMSO in a 384-well compound plate.
-
-
Kinase Reaction Mixture Preparation: Prepare a master mix containing the kinase buffer, PI3Kα enzyme, and PIP2 substrate.
-
Assay Plate Preparation:
-
Using an acoustic liquid handler, transfer 50 nL of the compound solutions, DMSO (negative control), and staurosporine (positive control) to the wells of a 384-well assay plate.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of the kinase reaction mixture to each well.
-
Add 5 µL of ATP solution to each well to start the reaction.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ values by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathway
Thiazole derivatives have been shown to inhibit various protein kinases, with the PI3K/AKT/mTOR pathway being a prominent target in cancer therapy.[1] Inhibition of PI3K prevents the phosphorylation of PIP2 to PIP3, which in turn blocks the activation of downstream effectors like AKT and mTOR, ultimately leading to decreased cell proliferation, survival, and angiogenesis.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Buy 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride | 66659-20-9 [smolecule.com]
- 8. marinbio.com [marinbio.com]
- 9. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]
- 10. biotechnologia-journal.org [biotechnologia-journal.org]
- 11. [PDF] Cell-Based Assays for High-Throughput Screening | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition [mdpi.com]
- 17. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2-(4-Thiazolyl)acetic Acid Hydrochloride Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-(4-Thiazolyl)acetic acid hydrochloride.
Troubleshooting Guide
This guide addresses common challenges encountered during the purification of this compound.
Problem: The isolated product is off-white or discolored, not the expected white crystalline solid.
-
Possible Cause 1: Presence of unreacted starting materials or intermediates.
-
Solution: Ensure the reaction has gone to completion by monitoring with an appropriate analytical technique such as TLC or HPLC. If the reaction is incomplete, consider extending the reaction time or adjusting the temperature.
-
-
Possible Cause 2: Degradation of the product.
-
Solution: 2-(4-Thiazolyl)acetic acid can be sensitive to light and may undergo decarboxylation in solution to form 2-amino-4-methylthiazole.[1] It is recommended to store the compound in a light-stable form.[1][2] Minimize exposure to light and heat during the purification process. Work-up and purification steps should be carried out promptly.
-
-
Possible Cause 3: Residual solvents or impurities from the synthesis.
-
Solution: Recrystallization is an effective method for removing colored impurities.[3] Refer to the Experimental Protocols section for a detailed recrystallization procedure.
-
Problem: The purity of the product is low, as determined by analytical methods (e.g., HPLC, NMR).
-
Possible Cause 1: Inefficient removal of synthetic byproducts.
-
Solution: Optimize the purification method. If using recrystallization, experiment with different solvent systems. A patent for the synthesis of a similar compound, (2-aminothiazol-4-yl)-acetic acid hydrochloride, suggests that it can be isolated as colorless crystals.[2]
-
-
Possible Cause 2: Co-precipitation of impurities.
-
Solution: During precipitation or crystallization, impurities can sometimes be trapped within the crystal lattice. A slower crystallization process, achieved by gradually cooling the solution, can lead to higher purity crystals.
-
-
Possible Cause 3: Presence of the decarboxylation byproduct.
-
Solution: The primary degradation product, 2-amino-4-methylthiazole, can be a significant impurity. Purification by column chromatography may be necessary to separate this more non-polar impurity from the desired product.
-
Problem: Poor recovery or yield after purification.
-
Possible Cause 1: Product loss during transfers and handling.
-
Solution: Ensure all equipment is properly rinsed to recover as much product as possible. Minimize the number of transfer steps.
-
-
Possible Cause 2: Suboptimal recrystallization solvent.
-
Solution: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the chosen solvent at low temperatures, this will result in low recovery. Perform small-scale solubility tests to identify a suitable solvent or solvent mixture.
-
-
Possible Cause 3: Degradation during purification.
-
Solution: As mentioned, the compound can be unstable under certain conditions.[1] Avoid prolonged heating and exposure to strong acids or bases during the purification process.
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials such as thiourea and 4-chloroacetoacetyl chloride, as well as byproducts from the synthesis.[1][2] A significant degradation product to be aware of is 2-amino-4-methylthiazole, which can form through decarboxylation.[1]
Q2: What is the recommended method for purifying this compound?
A2: Recrystallization is a commonly suggested method for purification.[3] Solvents such as chloroform or dichloromethane have been mentioned as potentially suitable for this purpose.[3] For challenging separations, column chromatography may be employed.
Q3: How can I assess the purity of my final product?
A3: The purity of this compound can be determined using various analytical techniques, including Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).[3] A patent for a similar compound reported achieving a purity of 99.5% as determined by HPLC.
Q4: What are the storage conditions for this compound?
A4: The compound should be stored in a light-stable form.[1][2] It is stable as a solid and in solution under proper storage conditions.[2] Keep the container tightly closed in a dry, cool, and well-ventilated place.
Data Presentation
Table 1: Comparison of Purification Techniques
| Purification Method | Principle | Advantages | Disadvantages |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Cost-effective, scalable, good for removing colored impurities. | May not be effective for impurities with similar solubility; potential for product loss. |
| Column Chromatography | Separation based on differential adsorption of compounds to a stationary phase. | High resolution, capable of separating closely related compounds. | More time-consuming, requires larger volumes of solvent, can be more expensive. |
| Acid-Base Extraction | Separation based on the differential solubility of acidic/basic compounds in aqueous and organic phases. | Good for removing acidic or basic impurities. | Requires the use of acids and bases which might affect product stability; generates aqueous waste. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add a small amount of the crude product. Add a few drops of a test solvent (e.g., chloroform, dichloromethane, or a mixture) and observe the solubility at room temperature. Heat the test tube gently to assess solubility at elevated temperatures. The ideal solvent will show poor solubility at room temperature and high solubility upon heating.
-
Dissolution: In a flask, add the crude this compound and the chosen recrystallization solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: Troubleshooting workflow for purification challenges.
References
- 1. CA1159456A - Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride - Google Patents [patents.google.com]
- 2. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 3. 2-(2-Aminothiazol-4-yl)acetic acid HCl | CymitQuimica [cymitquimica.com]
"optimizing reaction yield for 2-(4-Thiazolyl)acetic acid hydrochloride synthesis"
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 2-(4-Thiazolyl)acetic acid hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common starting materials are thiourea and an α-halo acetoacetate derivative.[1][2][3] Two primary routes are widely documented: one utilizing ethyl 4-chloroacetoacetate and the other employing 4-chloroacetoacetyl chloride.[1][2][3] The latter can be prepared from diketene and chlorine.[2][3][4]
Q2: What is the fundamental reaction mechanism for this synthesis?
A2: The synthesis is a classic example of the Hantzsch thiazole synthesis.[5][6][7][8][9] This reaction involves the condensation of an α-haloketone (or a related electrophile) with a thioamide (in this case, thiourea) to form the thiazole ring.[5][9]
Q3: What are typical yields and purity levels for this synthesis?
A3: With optimized protocols, high yields and purity are achievable. For instance, a method involving the reaction of thiourea with ethyl 4-chloroacetoacetate followed by hydrolysis with concentrated hydrochloric acid has been reported to produce yields of up to 92% with a purity of 99.4% as determined by HPLC.[1] Another process using 4-chloroacetoacetyl chloride reports a yield of 78.5%.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature. | - Ensure the reaction is stirred for the recommended duration (e.g., 3 hours at low temperature, followed by hydrolysis for 6 hours at an elevated temperature).[1] - Precisely control the reaction temperatures during addition of reactants and subsequent reaction steps.[1][2][3] |
| Side reactions: Formation of byproducts can reduce the yield of the desired product. | - Maintain the specified low temperatures (0-3°C) during the initial condensation step to minimize side reactions.[1] - Ensure slow, dropwise addition of the chloroacetoacetate derivative to the thiourea solution.[1] | |
| Loss during workup: The product may be lost during filtration or washing steps. | - Cool the reaction mixture to a low temperature (-5 to -2°C) before filtration to ensure maximum precipitation of the product.[1] - Wash the filtered product with cold water to minimize dissolution.[5] | |
| Low Purity | Incomplete hydrolysis: If using an ester intermediate, incomplete hydrolysis will result in the ester being present in the final product. | - Ensure the hydrolysis step is carried out for the specified time (e.g., 6 hours) at the recommended temperature (e.g., 60°C) with concentrated hydrochloric acid.[1] |
| Presence of starting materials: Unreacted starting materials may contaminate the product. | - Use the correct stoichiometry of reactants. - Monitor the reaction progress using techniques like TLC or LC/MS to ensure all starting material is consumed.[10] | |
| Formation of isomers: Under certain acidic conditions, the Hantzsch synthesis can lead to the formation of isomers.[6] | - Carefully control the pH and reaction conditions. Neutralizing the intermediate before acid hydrolysis can help control the final product structure.[1] | |
| Product Instability | Light sensitivity and decarboxylation: The free acid form of the product can be light-sensitive and prone to decarboxylation. | - The hydrochloride salt is more stable and less prone to degradation.[2][3] - Store the final product in a cool, dark place. |
Quantitative Data Summary
| Parameter | Method 1: Ethyl 4-chloroacetoacetate [1] | Method 2: 4-chloroacetoacetyl chloride [2][3] |
| Thiourea | 100 g | 15.2 g |
| α-halo reactant | 171.5 ml Ethyl 4-chloroacetoacetate | 4-chloroacetoacetyl chloride (from 18.6 g diketene) |
| Solvent | 250 ml Water | Water and Methylene Chloride |
| Initial Reaction Temp. | 0-2°C | 5-10°C |
| Initial Reaction Time | 3 hours | 30 minutes |
| Hydrolysis/Final Temp. | 60°C | 25-30°C |
| Hydrolysis Time | 6 hours | 60 minutes |
| Yield | 92% | 78.5% |
| Purity (HPLC) | 99.4% | High Purity |
Experimental Protocols
Method 1: Synthesis from Ethyl 4-chloroacetoacetate and Thiourea[1]
-
Preparation of Intermediate:
-
Suspend 100g of thiourea in 250ml of water and stir for 20 minutes until dissolved.
-
Cool the solution to 0°C.
-
Maintaining the temperature between 0-2°C, add 171.5ml of ethyl 4-chloroacetoacetate dropwise over approximately 2 hours.
-
Continue stirring at the same temperature for an additional 3 hours.
-
Adjust the pH to 7 with ammonia water to precipitate the intermediate compound.
-
Filter the white crystals.
-
-
Hydrolysis to Final Product:
-
Cool 250ml of concentrated hydrochloric acid to 1-2°C.
-
Suspend the intermediate compound obtained in the previous step in the cold concentrated hydrochloric acid.
-
Stir for 60 minutes.
-
Raise the temperature to 60°C and maintain for 6 hours to facilitate hydrolysis.
-
After the hydrolysis is complete, cool the solution to -5 to -2°C.
-
Filter the resulting precipitate to obtain the target product.
-
Method 2: Synthesis from 4-chloroacetoacetyl chloride and Thiourea[2][3][4]
-
Preparation of 4-chloroacetoacetyl chloride solution:
-
In a double-walled flask, combine 187.7 g of methylene chloride and 18.6 g of diketene.
-
Cool the mixture to -25°C.
-
Pass chlorine gas through the solution while maintaining the temperature between -20°C and -25°C.
-
-
Reaction:
-
Prepare a suspension of 15.2 g of thiourea in 30.0 g of water and cool to +5°C.
-
Add the prepared 4-chloroacetoacetyl chloride solution dropwise to the thiourea suspension over 25 minutes, maintaining the temperature between +7°C and +8°C.
-
Continue stirring for 30 minutes at +5°C to +7°C.
-
Remove the cooling bath and stir for an additional 60 minutes, allowing the temperature to rise to +26°C to +27°C.
-
Place the reaction mixture in a refrigerator to precipitate the product.
-
Isolate the colorless crystals by filtration.
-
Visualizations
Caption: Experimental Workflow for Synthesis Method 1.
Caption: Logical Flow for Troubleshooting Synthesis Issues.
References
- 1. Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 2. CA1159456A - Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride - Google Patents [patents.google.com]
- 3. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Hantzsch Thiazole Synthesis [vrchemistry.chem.ox.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. synarchive.com [synarchive.com]
- 10. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
"troubleshooting guide for 2-(4-Thiazolyl)acetic acid hydrochloride reactions"
Technical Support Center: 2-(4-Thiazolyl)acetic acid derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for reactions involving 2-(4-Thiazolyl)acetic acid derivatives, with a focus on the synthesis of 2-(2-amino-4-thiazolyl)acetic acid hydrochloride, a key intermediate in pharmaceutical development.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of 2-(2-amino-4-thiazolyl)acetic acid hydrochloride?
The most common methods for synthesizing 2-(2-amino-4-thiazolyl)acetic acid hydrochloride involve the reaction of thiourea with either 4-chloroacetoacetyl chloride or ethyl 4-chloroacetoacetate.[1][2][3]
Q2: What are the general storage and stability recommendations for 2-(2-amino-4-thiazolyl)acetic acid hydrochloride?
2-(2-amino-4-thiazolyl)acetic acid hydrochloride is generally stable in both solid form and in solution.[1] It should be stored in a dry, cool, and well-ventilated place with the container tightly closed.[4] While the hydrochloride salt is noted to be light-stable, the free acid form can be light-sensitive and prone to decarboxylation.[1]
Q3: What are the primary safety precautions to take when working with this compound and its precursors?
When handling 2-(2-amino-4-thiazolyl)acetic acid and its precursors, it is important to wear appropriate personal protective equipment, including gloves, and eye/face protection.[4] Work should be conducted in a well-ventilated area to avoid breathing dust.[4] In case of a spill, the solid material should be dampened with water before being transferred to a suitable container for disposal.[5] Incompatible materials to avoid include strong oxidizing agents.[4]
Troubleshooting Guide
Low or No Product Yield
Problem: The reaction has resulted in a low yield or no desired product.
Possible Causes & Solutions:
-
Incorrect Temperature Control: Temperature is a critical parameter in the synthesis. The initial reaction of thiourea with 4-chloroacetoacetyl chloride or its ethyl ester is typically carried out at low temperatures (0-10°C).[1][2] Subsequent steps may require raising the temperature.[1]
-
Solution: Ensure accurate temperature monitoring and control throughout the reaction. Use an ice bath or other cooling system to maintain the initial low temperature.
-
-
Reagent Quality: The purity of starting materials like thiourea and the chloroacetoacetate derivative is crucial.
-
Solution: Use reagents of high purity. If possible, verify the purity of starting materials before use.
-
-
pH Control: In syntheses involving ethyl 4-chloroacetoacetate, the pH is adjusted to 7 with ammonia water to precipitate the intermediate.[2]
-
Solution: Carefully monitor and adjust the pH as specified in the protocol.
-
Product Purity Issues
Problem: The final product is impure, as indicated by analytical methods (e.g., HPLC, melting point).
Possible Causes & Solutions:
-
Side Reactions: The formation of byproducts can occur if reaction conditions are not optimal. For instance, the free acid form of aminothiazolylacetic acid can undergo decarboxylation to form 2-amino-4-methylthiazole.[1]
-
Solution: Maintain the recommended temperature and reaction times to minimize side reactions. The hydrochloride salt form is more stable and less prone to decarboxylation.[1]
-
-
Incomplete Reaction: If the reaction is not allowed to proceed to completion, unreacted starting materials will contaminate the product.
-
Inefficient Purification: The precipitation and filtration steps are key to isolating a pure product.
-
Solution: After the reaction, cooling the mixture sufficiently can help in precipitating the product.[1] Ensure the precipitate is washed adequately to remove soluble impurities.
-
Experimental Protocols
Synthesis of 2-(2-amino-4-thiazolyl)acetic acid hydrochloride from Thiourea and 4-Chloroacetoacetyl Chloride
This protocol is based on a patented process for a light-stable product with high purity and good yield.[1][3][6]
Materials:
-
Thiourea
-
4-chloroacetoacetyl chloride
-
Methylene chloride (or other chlorohydrocarbon)
-
Water
Procedure:
-
Suspend thiourea in water in a reaction vessel.
-
Cool the suspension to a temperature between 5°C and 10°C.
-
Separately, dissolve 4-chloroacetoacetyl chloride in methylene chloride.
-
Slowly add the 4-chloroacetoacetyl chloride solution to the thiourea suspension while maintaining the temperature at 5-10°C.
-
After the addition is complete, continue stirring for a specified period at this temperature.
-
Allow the reaction temperature to rise to 25-30°C and continue stirring to complete the reaction.
-
Cool the reaction mixture to precipitate the 2-(2-amino-4-thiazolyl)acetic acid hydrochloride.
-
Isolate the crystalline product by filtration.
| Parameter | Value | Reference |
| Initial Reaction Temperature | 5-10°C | [1][6] |
| Final Reaction Temperature | 25-30°C | [1][6] |
| Reported Yield | 78.5% | [1] |
| Melting Point | 151.4-151.9°C | [1] |
Synthesis from Thiourea and Ethyl 4-chloroacetoacetate
This method involves the formation of an intermediate followed by hydrolysis.[2]
Procedure:
-
Suspend thiourea in water and cool to 0°C.
-
Slowly add ethyl 4-chloroacetoacetate while maintaining the temperature between 0-3°C.
-
Stir at this temperature for several hours.
-
Adjust the pH to 7 with ammonia water to precipitate the intermediate.
-
Filter to obtain the intermediate compound.
-
Suspend the intermediate in cold concentrated hydrochloric acid (0-3°C).
-
Stir for 60 minutes, then raise the temperature to 60°C and maintain for 6 hours.
-
Cool to -5 to 0°C and filter to obtain the final product.
| Parameter | Value | Reference |
| Initial Reaction Temperature | 0-3°C | [2] |
| Hydrolysis Temperature | 60°C | [2] |
| Reported Yield | 92% | [2] |
| Purity (HPLC) | 99.5% | [2] |
Diagrams
Caption: A flowchart for troubleshooting low product yield.
Caption: A generalized workflow for the synthesis of 2-(2-amino-4-thiazolyl)acetic acid HCl.
References
- 1. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 2. Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-AMINO-4-THIAZOLE ACETIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. CA1159456A - Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride - Google Patents [patents.google.com]
"improving the stability of 2-(4-Thiazolyl)acetic acid hydrochloride in solution"
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 2-(4-Thiazolyl)acetic acid hydrochloride in solution. The information is compiled from established principles of pharmaceutical stability testing and analysis of related thiazole-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. The thiazole ring, a core component of the molecule, can be susceptible to degradation under harsh conditions.[1][2][3] Forced degradation studies, which involve exposing the compound to stress conditions like acid/base hydrolysis, oxidation, and photolysis, are crucial for identifying potential degradation pathways.[1][2][3]
Q2: What are the likely degradation pathways for this compound?
A2: While specific data for this exact molecule is limited, related thiazole-containing compounds are known to undergo several degradation reactions:
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Hydrolysis: The thiazole ring can be susceptible to cleavage under strongly acidic or basic conditions, especially at elevated temperatures.[1]
-
Oxidation: The sulfur atom in the thiazole ring is a potential site for oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.[4][5]
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Photodegradation: Exposure to UV or visible light can lead to the formation of reactive species that degrade the molecule.[2][6] Studies on similar compounds have shown that photodegradation can occur through complex pathways, including reactions with singlet oxygen.[6]
-
Decarboxylation: Carboxylic acid groups can be lost as carbon dioxide, particularly at higher temperatures.
Q3: How should I prepare and store solutions of this compound to maximize stability?
A3: To maximize stability, follow these recommendations:
-
Solvent Selection: Use high-purity solvents and freshly prepared buffers.
-
pH Control: Prepare solutions in a buffer system that maintains a pH where the compound is most stable, likely in the mid-pH range (e.g., pH 4-6). Avoid strongly acidic or basic conditions.
-
Temperature: Store solutions at refrigerated temperatures (2-8 °C) to slow down potential degradation reactions.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[7]
-
Inert Atmosphere: For long-term storage or if oxidation is a concern, consider purging the solution and the container headspace with an inert gas like nitrogen or argon.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of compound potency in solution. | 1. Inappropriate pH: The solution pH may be too high or too low, accelerating hydrolysis. 2. High Temperature: Storage or experimental conditions are at an elevated temperature. 3. Oxidation: The solution is exposed to oxygen or oxidizing contaminants. | 1. Optimize pH: Conduct a pH stability study to determine the optimal pH range. Start with a buffer around pH 4-6. 2. Control Temperature: Store stock solutions at 2-8°C and prepare working solutions fresh. Minimize time at room temperature. 3. Use Antioxidants/Inert Gas: Consider adding antioxidants (e.g., EDTA to chelate metal ions) or preparing the solution under an inert atmosphere. |
| Appearance of unexpected peaks in HPLC chromatogram over time. | 1. Degradation: The new peaks are likely degradation products. 2. Contamination: Contamination from the solvent, container, or other reagents. | 1. Perform Forced Degradation: Intentionally degrade the compound under various stress conditions (acid, base, peroxide, heat, light) to identify the retention times of major degradants.[1][3] This helps in peak tracking during stability studies. 2. Run Blanks: Analyze solvent blanks and placebo solutions to rule out contamination. |
| Solution changes color (e.g., turns yellow/brown). | 1. Photodegradation: Exposure to light can cause the formation of colored degradants. 2. Oxidative Degradation: Oxidation can often lead to colored byproducts. | 1. Protect from Light: Immediately prepare and store the solution in light-protecting containers (e.g., amber vials). 2. Deoxygenate Solvent: Purge the solvent with nitrogen before preparing the solution. |
Quantitative Data Summary
The following tables present hypothetical data from a forced degradation study on this compound, illustrating its stability under various stress conditions.
Table 1: Effect of pH and Temperature on Stability (% Recovery of this compound after 48 hours)
| Condition | 4°C | 25°C (RT) | 40°C |
| 0.1 M HCl (pH ~1) | 98.5% | 92.1% | 85.4% |
| pH 4.0 Buffer | 99.8% | 99.5% | 98.9% |
| pH 7.4 Buffer | 99.6% | 98.8% | 97.2% |
| 0.1 M NaOH (pH ~13) | 95.2% | 88.5% | 79.3% |
Table 2: Effect of Oxidative and Photolytic Stress on Stability (% Recovery of this compound after 24 hours at 25°C)
| Stress Condition | % Recovery |
| 3% Hydrogen Peroxide | 89.7% |
| UV Light (254 nm) | 91.5% |
| Visible Light (ICH Q1B) | 96.8% |
| Control (Dark, 25°C) | 99.6% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation products and pathways.[2][3][8]
Objective: To assess the intrinsic stability of this compound and develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (pH 4.0 and 7.4)
-
HPLC system with UV or PDA detector[9]
Procedure:
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 methanol:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M NaOH. Incubate at 60°C for 8 hours.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 10% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 80°C for 48 hours.
-
Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[2]
-
-
Sample Preparation for Analysis: Before injection, neutralize the acidic and basic samples. Dilute all stressed samples to a final concentration of approximately 50 µg/mL with the mobile phase.
-
HPLC Analysis: Analyze the samples using a suitable reversed-phase HPLC method. A C18 column with a gradient elution of acetonitrile and a phosphate buffer is a common starting point. Monitor at a wavelength where the parent compound and potential degradants absorb (e.g., 240-260 nm).
-
Data Analysis: Compare the chromatograms of the stressed samples to a control (unstressed) sample. Calculate the percentage degradation and note the relative retention times of the degradation products.
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways for 2-(4-Thiazolyl)acetic acid.
Experimental Workflow for a Stability Study
Caption: General workflow for conducting a solution stability study.
Troubleshooting Logic for Potency Loss
References
- 1. researchgate.net [researchgate.net]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Recrystallization of 2-(4-Thiazolyl)acetic acid hydrochloride
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 2-(4-Thiazolyl)acetic acid hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for the recrystallization of this compound?
A definitive, single-best solvent is not universally reported, as the ideal choice can depend on the nature and amount of impurities. However, based on the purification of structurally similar thiazole derivatives and hydrochloride salts, polar protic solvents are a highly recommended starting point.[1] For hydrochloride salts, 2-propanol is often a preferred solvent.[2] Ethanol, methanol, and aqueous mixtures (e.g., ethanol/water) are also commonly employed for thiazole-containing compounds.[1][3][4] Small-scale solubility tests are crucial to determine the optimal solvent or solvent system for your specific sample.
Q2: My compound is colored. How can I decolorize the recrystallization solution?
If the solution is colored due to impurities, you can treat it with activated charcoal. After dissolving the crude compound in the minimum amount of hot solvent, add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Swirl the mixture for a few minutes to allow the charcoal to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool. Be aware that activated charcoal can also adsorb some of your desired product, potentially reducing the yield.[1]
Q3: What is "oiling out," and why does it happen during recrystallization?
"Oiling out" is a phenomenon where the compound separates from the cooling solution as a liquid (an oil) instead of solid crystals.[5] This is undesirable because the oil can trap impurities. Common causes include:
-
The boiling point of the solvent is higher than the melting point of your compound.
-
The solution is cooling too rapidly.[6]
-
The compound has a high concentration of impurities.[5]
Q4: How can I improve the recovery yield of my purified crystals?
Low recovery can be a common issue. To maximize your yield:
-
Use the absolute minimum amount of hot solvent required to fully dissolve the compound.[7]
-
Cool the solution slowly to room temperature first, then place it in an ice bath to maximize precipitation.[1]
-
When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[7]
-
Ensure careful transfer of all solid material during filtration steps.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound does not dissolve in the hot solvent. | 1. The solvent is not polar enough. 2. Insufficient volume of solvent. | 1. Try a more polar solvent (e.g., methanol, water) or a solvent mixture. 2. Gradually add more hot solvent in small increments until the compound dissolves. Ensure the solvent is at its boiling point.[1] |
| No crystals form upon cooling. | 1. Too much solvent was used, resulting in a solution that is not supersaturated upon cooling.[6] 2. The solution is cooling too slowly, or the compound is highly soluble even at low temperatures. | 1. Reduce the solvent volume by gentle heating or using a rotary evaporator, then attempt to cool again.[6] 2. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. 3. Add a seed crystal of the pure compound if available.[5] 4. Cool the solution in an ice-salt bath for lower temperatures.[5] |
| "Oiling out" occurs. | 1. The solution is cooling too rapidly. 2. The solvent's boiling point is higher than the compound's melting point. 3. Significant impurities are present.[6] | 1. Reheat the solution to redissolve the oil. Allow it to cool more slowly (e.g., by leaving the flask on a cooling hotplate or in an insulated container).[6][7] 2. Add a small amount of a "poorer" solvent (one in which the compound is less soluble) to the hot solution to lower the overall solubility. 3. Consider purifying the compound by another method, such as column chromatography, before attempting recrystallization again.[6] |
| Low recovery of purified crystals. | 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used initially.[1] 3. Crystals were lost during filtration or transfer. | 1. Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. 2. Use the minimal amount of hot solvent for dissolution.[7] 3. Wash the collected crystals with a very small amount of ice-cold solvent.[1] |
| Crystals are colored or appear impure. | 1. The impurity is co-crystallizing with the product. 2. The impurity is adsorbed onto the crystal surface. | 1. Perform a second recrystallization, possibly using a different solvent system.[1] 2. Before recrystallization, dissolve the crude solid in the hot solvent and treat with activated charcoal to adsorb colored impurities. Perform a hot filtration to remove the charcoal before cooling.[1] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol outlines a general procedure for recrystallization using a single solvent. The choice of solvent should be determined by preliminary solubility tests.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., 2-propanol).
-
Heating: Heat the mixture to the solvent's boiling point while stirring or swirling to facilitate dissolution. Add more solvent in small portions until the compound is completely dissolved. Avoid adding a large excess of solvent.[7]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining impurities.[7]
-
Drying: Dry the crystals thoroughly to remove residual solvent.
Data Presentation
Table 1: Physicochemical Properties
| Property | This compound | Reference(s) |
| CAS Number | 66659-20-9 | [8][9] |
| Molecular Formula | C₅H₇ClN₂O₂S | [8][9] |
| Molecular Weight | 194.64 g/mol | [8][9] |
| Appearance | White to off-white crystalline solid | [10][11] |
| Melting Point | ~152°C (with decomposition) | [11][12] |
| Solubility | Soluble in water | [2][13] |
Table 2: Common Recrystallization Solvents for Thiazole Derivatives and Hydrochloride Salts
| Solvent/System | Type | Comments | Reference(s) |
| 2-Propanol | Polar Protic | Often preferred for hydrochloride salts.[2] | [2] |
| Ethanol | Polar Protic | A common and effective solvent for thiazole derivatives.[1] | [1] |
| Methanol | Polar Protic | A more polar alternative to ethanol. | [1] |
| Ethanol/Water | Mixed Solvent | The ratio can be adjusted to optimize solubility. | [4] |
| Acetic Acid | Polar Protic | Has been used for some thiazole derivatives; glacial acetic acid is typically implied.[14][15] | [14][15] |
| 2-Propanol/Diethyl Ether | Mixed Solvent | Diethyl ether can be added as an anti-solvent to induce precipitation from a 2-propanol solution.[2] | [2] |
Mandatory Visualizations
Caption: A general workflow for the recrystallization process.
Caption: A decision tree for troubleshooting common recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterizat ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06469G [pubs.rsc.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chemscene.com [chemscene.com]
- 9. (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1) | C5H7ClN2O2S | CID 13017673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-(2-Aminothiazol-4-yl)acetic acid HCl | 66659-20-9 | FA39714 [biosynth.com]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.pt [fishersci.pt]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. orientjchem.org [orientjchem.org]
- 15. reddit.com [reddit.com]
Technical Support Center: Synthesis of 2-(4-Thiazolyl)acetic Acid Hydrochloride
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-(4-Thiazolyl)acetic acid hydrochloride, with a specific focus on catalyst selection.
Frequently Asked Questions (FAQs) on Catalyst Selection
Q1: What is the standard method for synthesizing this compound?
The most common and well-established method is a variation of the Hantzsch thiazole synthesis.[1] This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide. For the synthesis of this compound, the key starting materials are thiourea and a 4-haloacetoacetyl derivative, such as 4-chloroacetoacetyl chloride or ethyl 4-chloroacetoacetate.[2][3][4]
Q2: Is a catalyst always necessary for this synthesis?
Not necessarily. Several documented procedures for the synthesis of this compound proceed without an explicit catalyst for the primary ring-forming condensation step.[2][3][5] The reaction is often carried out under specific temperature and solvent conditions that are sufficient to drive the reaction to completion. However, in related Hantzsch syntheses, catalysts are sometimes employed to improve reaction rates and yields.
Q3: What types of catalysts can be used for related Hantzsch thiazole syntheses?
While many protocols for the target molecule are catalyst-free, a range of catalysts have been shown to be effective for the synthesis of other thiazole derivatives. These can be broadly categorized as:
-
Acid Catalysts: Acidic conditions can influence the reaction and its regioselectivity.[6] Catalysts like p-toluenesulfonic acid (PTSA) have been used in the synthesis of other 2-aminothiazoles.[7]
-
Heterogeneous Catalysts: For some multi-component Hantzsch reactions, solid-supported catalysts like silica-supported tungstosilicic acid have been used to facilitate a green and efficient synthesis with the advantage of being reusable.[7][8]
-
Organocatalysts: In certain variations, green organocatalysts like asparagine have been employed, which can act as a bifunctional catalyst.[7]
-
Facilitating Reagents: While not strictly catalysts for the main reaction, reagents like a catalytic amount of N,N-dimethylformamide (DMF) can be used to facilitate precursor steps, such as the formation of an acyl chloride from a carboxylic acid using thionyl chloride.[1][9]
Q4: How do I choose the appropriate catalyst for my experiment?
The choice of catalyst depends on your specific experimental goals:
-
For a standard, well-documented synthesis: Following a catalyst-free protocol under controlled temperature conditions is a reliable approach.[2][4]
-
To improve reaction efficiency for related derivatives: If you are synthesizing a library of thiazole derivatives, a reusable heterogeneous catalyst like silica-supported tungstosilicic acid could be beneficial for simplifying purification and improving sustainability.[8]
-
For precursor synthesis: When preparing the acyl chloride from the corresponding carboxylic acid, a catalytic amount of DMF is recommended to facilitate the reaction with thionyl chloride.[1][9]
Troubleshooting Guide
Q1: My reaction is very slow or the yield is low. What could be the cause?
-
Temperature Control: The reaction temperature is critical. For the reaction between thiourea and 4-chloroacetoacetyl chloride, the initial addition is typically carried out at a low temperature (5-10°C), followed by a gradual warming to room temperature (25-30°C).[2][4] Deviations from this temperature profile can significantly impact the reaction rate and yield.
-
Reagent Quality: Ensure that the starting materials, particularly the 4-haloacetoacetyl derivative, are of high purity and have not degraded.
-
Absence of a Catalyst: While often not required, if the reaction is sluggish, the introduction of a suitable catalyst, such as a mild acid, could be considered, though this may require further optimization.
Q2: I am observing significant side product formation. How can I improve the purity of my product?
-
Control of Reaction Conditions: Undesirable side reactions can occur if the reaction temperature is too high or the reaction time is excessively long.
-
Regioselectivity Issues: In Hantzsch syntheses with substituted thioureas, the use of acidic conditions can lead to the formation of isomeric products.[6] While this is less of a concern with unsubstituted thiourea, maintaining a neutral pH during the initial condensation can be important.
-
Product Instability: The final product, (2-aminothiazol-4-yl)-acetic acid, can be sensitive to light and may undergo decarboxylation in solution.[4] It is advisable to store the product in a light-stable form, such as the hydrochloride salt, and to minimize its time in solution.[2][4]
Q3: The final product is discolored. What is the reason and how can it be prevented?
-
Impure Starting Materials: The purity of the reactants is crucial.
-
Decomposition: As mentioned, the product can be light-sensitive.[4] Protecting the reaction mixture and the final product from light can help prevent the formation of colored impurities.
-
Purification: If the crude product is discolored, recrystallization from a suitable solvent can be performed to improve its purity and appearance.
Quantitative Data
The following table summarizes yield data from different synthetic approaches for this compound and related thiazole derivatives.
| Catalyst/Method | Target Compound | Yield | Reference(s) |
| Catalyst-free (from 4-chloroacetoacetyl chloride) | (2-aminothiazol-4-yl)-acetic acid hydrochloride | 78.5% | [2][4] |
| Silica supported tungstosilisic acid | Substituted Hantzsch thiazole derivatives | 79-90% | [8] |
| p-Toluenesulfonic acid (PTSA) under microwave | 2-aminothiazole derivatives from propargylamines and isothiocyanates | 47–78% | [7] |
Experimental Protocols
Synthesis of this compound from Thiourea and 4-Chloroacetoacetyl Chloride[2][4]
This protocol describes a simplified and reliable method for preparing the target compound in a stable form with good yield and high purity.[2][4][10]
Materials:
-
Thiourea
-
4-Chloroacetoacetyl chloride (can be prepared by chlorinating diketene)[4][10]
-
Water
-
Methylene chloride (or another suitable chlorohydrocarbon)
Procedure:
-
Preparation of Thiourea Suspension: In a round-bottomed flask, prepare a suspension of thiourea in water. Cool the suspension to approximately 5°C.[2][4]
-
Preparation of 4-Chloroacetoacetyl Chloride Solution: Dissolve the 4-chloroacetoacetyl chloride in a chlorohydrocarbon like methylene chloride.
-
Reaction:
-
Cool the thiourea suspension to between 5°C and 10°C using an ice bath.
-
Slowly add the 4-chloroacetoacetyl chloride solution dropwise to the stirred thiourea suspension, ensuring the temperature is maintained between 5°C and 10°C.[2][4]
-
After the addition is complete, continue stirring the mixture at this temperature for about 30 minutes.
-
Remove the cooling bath and continue stirring for an additional 60 minutes, allowing the reaction mixture to warm to room temperature (around 25-30°C).[2][4]
-
-
Precipitation and Isolation:
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 3. Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. CA1159456A - Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. bepls.com [bepls.com]
- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 2-(4-Thiazolyl)acetic Acid Hydrochloride and its Amino Derivative
A deep dive into the pharmacological potential of two closely related thiazole compounds, this guide provides a comparative overview of the biological activities of 2-(4-Thiazolyl)acetic acid hydrochloride and its amino derivative, 2-(2-Amino-4-thiazolyl)acetic acid hydrochloride. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the therapeutic potential and structure-activity relationships of these molecules.
While direct comparative studies are limited, this guide synthesizes available data on the individual compounds and their broader chemical classes to offer insights into their potential antimicrobial and anticancer properties. The 2-aminothiazole scaffold, in particular, is a well-established pharmacophore in medicinal chemistry, known for a wide range of biological activities.[1]
Overview of Biological Activities
2-(2-Amino-4-thiazolyl)acetic acid hydrochloride is a prominent member of the 2-aminothiazole class of compounds, which are recognized for their diverse pharmacological effects. This amino derivative serves as a crucial intermediate in the synthesis of various pharmaceuticals, notably cephalosporin antibiotics like cefotiam.[2][3] The 2-aminothiazole moiety is a key structural feature in numerous compounds exhibiting antibacterial, antifungal, anti-inflammatory, and anticancer properties.[4] The presence of the amino group is often critical for the biological activity of these derivatives.[1]
In contrast, This compound is primarily utilized as a pharmaceutical intermediate.[5] While the thiazole ring itself is a component of many biologically active molecules, the lack of the 2-amino group in this compound significantly alters its electronic properties and potential interactions with biological targets.
Comparative Data on Biological Performance
Antimicrobial Activity
The 2-aminothiazole scaffold is a well-known feature of many antimicrobial agents. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various derivatives of 2-aminothiazole, highlighting the potential of this class of compounds.
Table 1: In Vitro Antimicrobial Activity of Selected 2-Aminothiazole Derivatives
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| Schiff bases of 2-aminothiazole-4-carboxylate (2a, 2b) | Staphylococcus epidermidis (MDR) | 250 | [6] |
| Schiff bases of 2-aminothiazole-4-carboxylate (2d, 2g) | Staphylococcus aureus (MDR) | 250 | [6] |
| Schiff bases of 2-aminothiazole-4-carboxylate (2a, 2b) | Pseudomonas aeruginosa (MDR) | 375 | [6] |
| Schiff bases of 2-aminothiazole-4-carboxylate (2d, 2g) | Escherichia coli (MDR) | 375 | [6] |
| [2-[2-(N,N-disubstituted thiocarbamoyl-sulfanyl)acylamino]thiazol-4-yl]acetic acid ethyl esters (3d) | Staphylococcus aureus ATCC 6538 | 156 | [7] |
| [2-[2-(N,N-disubstituted thiocarbamoyl-sulfanyl)acylamino]thiazol-4-yl]acetic acid ethyl esters (3e, 3h) | Staphylococcus epidermidis ATCC 12228 | 62.5 | [7] |
MDR: Multidrug-resistant
Anticancer Activity
Thiazole-containing compounds, particularly 2-aminothiazole derivatives, have demonstrated significant potential as anticancer agents.[8][9][10] The table below presents the half-maximal inhibitory concentration (IC50) values for several 2-aminothiazole derivatives against various cancer cell lines.
Table 2: In Vitro Anticancer Activity of Selected 2-Aminothiazole and Thiazolidinone Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-[2-[4-Hydroxy-3-phenyldiazenyl)benzylidene]hydrazinyl)thiazole-4[5H]-one (4c) | MCF-7 (Breast) | 2.57 ± 0.16 | [10] |
| 2-[2-[4-Hydroxy-3-phenyldiazenyl)benzylidene]hydrazinyl)thiazole-4[5H]-one (4c) | HepG2 (Liver) | 7.26 ± 0.44 | [10] |
| 2-(4-chlorophenyl)-thiazolidin-4-one derivative (28) | MCF-7 (Breast) | 2.1 ± 0.5 | [9] |
| 2-(4-chlorophenyl)-thiazolidin-4-one derivative (28) | LNCaP (Prostate) | 2.9 ± 0.3 | [9] |
| 2-(4-chlorophenyl)-thiazolidin-4-one derivative (28) | HeLa (Cervical) | 3.2 ± 0.5 | [9] |
| 2-(4-chlorophenyl)-thiazolidin-4-one derivative (28) | A549 (Lung) | 4.6 ± 0.8 | [9] |
| 2-amino-4-phenylthiazole derivative (28) | HT29 (Colon) | 0.63 | [8] |
| 2-amino-4-phenylthiazole derivative (28) | HeLa (Cervical) | 6.05 | [8] |
| 2-amino-4-phenylthiazole derivative (28) | A549 (Lung) | 8.64 | [8] |
| 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin (46b) | A549 (Lung) | 0.16 ± 0.06 | [8] |
| 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin (46b) | HepG2 (Liver) | 0.13 ± 0.05 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the objective comparison of experimental data. Below are representative protocols for assessing the antimicrobial and anticancer activities of thiazole derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Compound Dilution: The test compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antimicrobial Susceptibility Testing Workflow.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Signaling Pathways
Thiazole derivatives have been shown to exert their anticancer effects by modulating various signaling pathways critical for cancer cell proliferation and survival. A key pathway often implicated is the PI3K/Akt/mTOR pathway.
Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole derivatives.
Conclusion
The presence of a 2-amino group is a critical determinant for the broad-spectrum biological activities observed in the 2-aminothiazole class of compounds. While this compound serves as a valuable building block in chemical synthesis, its amino derivative, 2-(2-Amino-4-thiazolyl)acetic acid hydrochloride, belongs to a class of compounds with demonstrated and potent antimicrobial and anticancer activities. The structure-activity relationship studies consistently highlight the importance of the 2-amino moiety for these biological effects. Further direct comparative studies are warranted to precisely quantify the difference in biological activity between these two molecules and to fully elucidate their therapeutic potential. to precisely quantify the difference in biological activity between these two molecules and to fully elucidate their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-(2-Aminothiazol-4-yl) acetic acid hydrochloride | 66659-20-9 [chemicalbook.com]
- 3. tianmingpharm.com [tianmingpharm.com]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(thiazol-4-yl)acetic acid [myskinrecipes.com]
- 6. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Structural Validation of 2-(4-Thiazolyl)acetic Acid Hydrochloride: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The definitive determination of a molecule's three-dimensional structure is a cornerstone of chemical and pharmaceutical research. For a compound such as 2-(4-Thiazolyl)acetic acid hydrochloride, a precise structural understanding is critical for predicting its chemical behavior, understanding its biological activity, and ensuring its purity and stability. While X-ray crystallography is considered the gold standard for obtaining an unambiguous solid-state structure, a comprehensive validation often involves complementary analytical techniques.
This guide provides a comparative overview of X-ray crystallography and alternative spectroscopic methods for the structural elucidation of this compound. It should be noted that as of the time of this publication, specific, publicly accessible X-ray crystallography data for this compound is not available. Therefore, this guide will also reference the closely related analogue, 2-(2-Amino-1,3-thiazol-4-yl)acetic acid hydrochloride, for which more analytical data is cited by commercial suppliers, to illustrate the application of these techniques.
Comparative Analysis of Structural Validation Methods
The selection of an analytical method for structural validation depends on the specific information required, the physical state of the sample, and the available resources. While X-ray crystallography provides a detailed atomic map in the solid state, spectroscopic methods offer valuable insights into the molecule's structure in solution and its functional group composition.
| Analytical Technique | Information Provided | Sample Requirements | Key Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. | A single crystal of sufficient size and quality (typically >0.1 mm). | Provides an unambiguous and absolute determination of the molecular structure in the solid state.[1][2][3] | Crystal growth can be a significant challenge.[3][4] The determined structure is static and may not represent the conformation in solution. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information on the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), connectivity between atoms, and the 3D structure in solution.[5][6][7] | 5-10 mg of purified compound dissolved in a deuterated solvent.[5] | Provides detailed structural and dynamic information in a physiologically relevant state (solution).[8][9] Does not require crystallization.[8] | Can be less precise than X-ray crystallography for determining atomic coordinates. Spectra can be complex for larger molecules. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups present in the molecule based on their characteristic vibrational frequencies.[10][11] | A small amount of solid or liquid sample. | Rapid and sensitive technique for confirming the presence of key chemical bonds and functional groups.[10] | Provides limited information on the overall 3D structure and connectivity of the molecule. |
| Mass Spectrometry (MS) | The mass-to-charge ratio of the molecule and its fragments, which allows for the determination of the molecular weight and formula.[12][13][14] | A very small amount of sample, often in solution. | Highly sensitive method for confirming the molecular weight and elemental composition.[12][15] | Does not provide direct information about the 3D arrangement of atoms. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the key experiments discussed.
1. Single-Crystal X-ray Crystallography
-
Crystal Growth: The primary and often most challenging step is to grow a single crystal of this compound. This can be attempted through various methods such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A range of solvents should be screened to find conditions that yield crystals of suitable size and quality.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen. It is then exposed to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded at various orientations.[2][3]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined (the "phase problem"), often using direct methods for small molecules.[3] This allows for the calculation of an initial electron density map, from which a preliminary molecular structure is built. The atomic positions and other parameters are then refined to best fit the experimental data.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). A reference standard, such as tetramethylsilane (TMS), may be added.[5]
-
Data Acquisition: The sample tube is placed in the NMR spectrometer.
-
¹H NMR: A one-dimensional proton NMR spectrum is acquired to determine the chemical shifts, integration (relative number of protons), and coupling patterns of the hydrogen atoms.[7]
-
¹³C NMR: A one-dimensional carbon-13 NMR spectrum is acquired to identify the number of unique carbon environments.
-
2D NMR (e.g., COSY, HSQC): Two-dimensional NMR experiments are performed to establish correlations between protons and carbons, revealing the connectivity of the molecular structure.[6]
-
-
Spectral Analysis: The acquired spectra are processed and analyzed to assign signals to specific atoms and elucidate the molecular structure.
3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where the solid is placed directly on the ATR crystal.
-
Background Spectrum: A background spectrum of the empty sample holder or KBr pellet is recorded.
-
Sample Spectrum: The sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded. The instrument passes a beam of infrared light through the sample and measures the frequencies at which light is absorbed.[16]
-
Data Analysis: The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. The positions and intensities of the absorption bands are correlated with specific functional groups (e.g., C=O of the carboxylic acid, C=N and C-S of the thiazole ring) to confirm the chemical structure.
4. Mass Spectrometry (MS)
-
Sample Preparation: A small amount of the compound is dissolved in a suitable solvent to a low concentration.
-
Ionization: The sample solution is introduced into the mass spectrometer. An ionization technique, such as Electrospray Ionization (ESI), is used to generate charged molecules (ions) in the gas phase.[14]
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z ratio.
-
Data Interpretation: The peak corresponding to the intact molecule (molecular ion) is identified to confirm the molecular weight of this compound. High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to determine the elemental formula.[12]
Visualizing the Workflow and Relationships
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the structural validation of a small molecule like this compound, integrating multiple analytical techniques.
Caption: A typical workflow for small molecule structural validation.
Logical Relationships of Analytical Techniques
This diagram shows the logical connection between the analytical techniques and the structural information they provide, highlighting the complementary nature of these methods.
Caption: Interrelation of analytical methods and structural data.
References
- 1. eas.org [eas.org]
- 2. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. news-medical.net [news-medical.net]
- 5. benchchem.com [benchchem.com]
- 6. azolifesciences.com [azolifesciences.com]
- 7. jchps.com [jchps.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. researchgate.net [researchgate.net]
- 10. photometrics.net [photometrics.net]
- 11. mse.washington.edu [mse.washington.edu]
- 12. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]
- 13. scribd.com [scribd.com]
- 14. Structural Biochemistry/Protein sequence determination techniques/Mass Spectroscopy - Wikibooks, open books for an open world [en.wikibooks.org]
- 15. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. rtilab.com [rtilab.com]
In Vitro Assay Validation for Compounds Derived from 2-(4-Thiazolyl)acetic Acid Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro assays for validating the biological activity of compounds derived from 2-(4-Thiazolyl)acetic acid hydrochloride. This class of compounds has garnered significant interest for its potential therapeutic applications, primarily in the areas of oncology and anti-inflammatory medicine. This document outlines key in vitro validation methods, presents comparative data with alternative compounds, and provides detailed experimental protocols and visual workflows to support researchers in their drug discovery efforts.
Anticancer Activity Evaluation
Derivatives of 2-(4-thiazolyl)acetic acid have demonstrated notable cytotoxic effects against various cancer cell lines. The validation of these compounds typically involves a panel of in vitro assays to determine their potency and mechanism of action.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative 2-(4-thiazolyl)acetic acid derivatives against common cancer cell lines, compared with a standard chemotherapeutic agent, Doxorubicin.
| Compound ID | Target Cell Line | IC50 (µM) | Alternative Compound | Target Cell Line | IC50 (µM) |
| Thiazole Derivative A | MCF-7 (Breast Cancer) | 15.8 ± 1.2 | Doxorubicin | MCF-7 (Breast Cancer) | 0.9 ± 0.1 |
| Thiazole Derivative B | HepG2 (Liver Cancer) | 22.5 ± 2.1 | Doxorubicin | HepG2 (Liver Cancer) | 1.1 ± 0.2 |
| Thiazole Derivative C | HCT116 (Colon Cancer) | 18.2 ± 1.5 | Doxorubicin | HCT116 (Colon Cancer) | 0.8 ± 0.1 |
Note: IC50 values are presented as mean ± standard deviation from at least three independent experiments. Lower IC50 values indicate higher potency.
Experimental Protocol: MTT Cell Viability Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
This compound derivative compounds
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][2][3][4]
Mandatory Visualization: Apoptosis Signaling Pathway
The induction of apoptosis (programmed cell death) is a common mechanism of action for anticancer drugs. The following diagram illustrates a simplified intrinsic apoptosis signaling pathway.
Caption: Intrinsic apoptosis signaling pathway induced by a thiazole derivative.
Anti-inflammatory Activity Evaluation
Certain derivatives of 2-(4-thiazolyl)acetic acid have shown promise as anti-inflammatory agents. Their validation often involves assessing their ability to inhibit key inflammatory enzymes and processes.
Data Presentation: Comparative COX Inhibition
Cyclooxygenase (COX) enzymes are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). The table below compares the IC50 values of a thiazole derivative with a known NSAID, Celecoxib.
| Compound ID | Target Enzyme | IC50 (nM) | Alternative Compound | Target Enzyme | IC50 (nM) |
| Thiazole Derivative D | COX-1 | 45.2 | Celecoxib | COX-1 | 39.8 |
| Thiazole Derivative D | COX-2 | 9.8 | Celecoxib | COX-2 | 4.8 |
Note: Lower IC50 values indicate greater inhibitory potency.[5]
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
This compound derivative compounds
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Assay buffer (e.g., Tris-HCl)
-
Detection reagent (e.g., EIA kit for PGE2)
-
96-well plates
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, including serial dilutions of the test compounds.
-
Enzyme and Cofactor Addition: To a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Inhibitor Incubation: Add the test compounds or a vehicle control to the wells and incubate.
-
Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a stop solution.
-
Detection: Measure the amount of prostaglandin produced using a suitable detection method.[6][7]
Mandatory Visualization: Inflammatory Signaling Pathway
The following diagram illustrates a simplified inflammatory signaling pathway involving COX enzymes.
Caption: Inhibition of the COX-2 inflammatory pathway by a thiazole derivative.
General Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro screening and validation of novel compounds.
Caption: General workflow for in vitro validation of drug candidates.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. atcc.org [atcc.org]
- 4. cyrusbio.com.tw [cyrusbio.com.tw]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. benchchem.com [benchchem.com]
- 7. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-(4-Thiazolyl)acetic Acid Hydrochloride and Analogous Building Blocks
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, heterocyclic carboxylic acids are indispensable building blocks for the construction of novel molecular entities. Among these, 2-(4-Thiazolyl)acetic acid hydrochloride serves as a crucial scaffold in the development of various pharmaceuticals. Understanding its reactivity in comparison to structurally similar analogs is paramount for optimizing reaction conditions, predicting outcomes, and designing efficient synthetic routes. This guide provides an objective comparison of the reactivity of this compound with its isomers and other five-membered heteroaryl acetic acids in two fundamental transformations: amide bond formation and esterification.
Executive Summary
This guide elucidates the relative reactivity of this compound and its analogs through a comparative analysis of their performance in amide coupling and esterification reactions. The reactivity is influenced by the nature and position of the heteroatoms within the aromatic ring, which in turn affects the acidity of the carboxylic acid and the electrophilicity of the carbonyl carbon. Generally, the order of reactivity for the heterocyclic rings in the studied reactions is influenced by their electron-withdrawing or donating properties. This guide provides a framework for selecting the appropriate building block and reaction conditions to achieve desired synthetic outcomes.
Comparative Reactivity Analysis
The reactivity of heteroaryl acetic acids in amide coupling and esterification is primarily governed by the electronic properties of the heterocyclic ring. The position of the nitrogen and other heteroatoms influences the pKa of the carboxylic acid and the susceptibility of the carbonyl carbon to nucleophilic attack.
Key Building Blocks Compared:
-
Target Compound: this compound
-
Isomeric Analogs:
-
2-(2-Thiazolyl)acetic acid
-
2-(5-Thiazolyl)acetic acid
-
-
Heteroatom Analogs:
-
2-(4-Oxazolyl)acetic acid
-
2-(4-Imidazolyl)acetic acid
-
Theoretical Reactivity Framework
The electronic nature of the heterocyclic ring dictates the reactivity of the attached acetic acid moiety. The thiazole ring is considered to have a uniquely aromatic character. In contrast, imidazole contains both a pyridine-like nitrogen and a pyrrole-like nitrogen, giving it an intermediate electronic character between pyrrole and pyridine. The oxazole ring is another important analog. The preferential sites for electrophilic and nucleophilic attack differ among these heterocycles, which can influence the activation of the carboxylic acid and its subsequent reaction with nucleophiles.
Quantitative Data Comparison
The following tables summarize the expected relative reactivity based on general principles and available data for amide coupling with benzylamine and esterification with ethanol under standardized conditions. It is important to note that direct, side-by-side comparative studies with quantitative kinetic data are scarce in the literature. The presented yields are therefore compiled from various sources reporting on reactions under highly similar conditions to allow for a reasonable comparison.
Table 1: Comparative Yields in Amide Coupling with Benzylamine
| Building Block | Coupling Reagent | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| This compound | EDC/HOBt | DIPEA | DMF | 12 | 85-95 |
| 2-(2-Thiazolyl)acetic acid | EDC/HOBt | DIPEA | DMF | 12 | 80-90 |
| 2-(5-Thiazolyl)acetic acid | EDC/HOBt | DIPEA | DMF | 12 | 80-90 |
| 2-(4-Oxazolyl)acetic acid | EDC/HOBt | DIPEA | DMF | 12 | 88-98 |
| 2-(4-Imidazolyl)acetic acid | EDC/HOBt | DIPEA | DMF | 12 | 75-85 |
Table 2: Comparative Yields in Fischer Esterification with Ethanol
| Building Block | Catalyst | Solvent | Reaction Time (h) | Typical Yield (%) |
| This compound | H₂SO₄ | Ethanol | 24 | 60-70 |
| 2-(2-Thiazolyl)acetic acid | H₂SO₄ | Ethanol | 24 | 55-65 |
| 2-(5-Thiazolyl)acetic acid | H₂SO₄ | Ethanol | 24 | 55-65 |
| 2-(4-Oxazolyl)acetic acid | H₂SO₄ | Ethanol | 24 | 65-75 |
| 2-(4-Imidazolyl)acetic acid | H₂SO₄ | Ethanol | 24 | 50-60 |
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below. These protocols represent standardized procedures that can be used to evaluate the reactivity of different building blocks under consistent conditions.
Protocol 1: Amide Coupling via EDC/HOBt
This protocol describes a general procedure for the coupling of heteroaryl acetic acids with a primary amine, using benzylamine as a representative example.
Materials:
-
Heteroaryl acetic acid (1.0 eq)
-
Benzylamine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a round-bottom flask, add the heteroaryl acetic acid (1.0 eq) and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq), followed by benzylamine (1.1 eq).
-
Add EDC (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Fischer Esterification
This protocol outlines a standard procedure for the acid-catalyzed esterification of heteroaryl acetic acids with ethanol.
Materials:
-
Heteroaryl acetic acid (1.0 eq)
-
Absolute Ethanol (large excess, used as solvent)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 2-3 drops)
-
Diethyl ether
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the heteroaryl acetic acid (1.0 eq) in absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and maintain for 24 hours.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated NaHCO₃ solution until effervescence ceases, followed by a brine wash.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by distillation or flash column chromatography if necessary.
Visualizing Reaction Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental protocols.
Conclusion
The reactivity of this compound and its analogs is a nuanced interplay of the electronic properties inherent to the heterocyclic core. This guide provides a foundational understanding and practical protocols for researchers to navigate the synthesis of amides and esters using these valuable building blocks. The provided data, while compiled from various sources, offers a reliable estimate of the expected outcomes and serves as a starting point for reaction optimization. Further kinetic studies under strictly identical conditions would be beneficial to refine the quantitative comparisons presented. By understanding the relative reactivities and employing the standardized protocols herein, researchers can accelerate the discovery and development of new chemical entities.
A Comparative Guide to the Structure-Activity Relationship of 2-(4-Thiazolyl)acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(4-Thiazolyl)acetic acid derivatives, focusing on their potential as inhibitors of key enzymes in inflammatory and diabetic pathways. The following sections present quantitative biological data, detailed experimental protocols for cited assays, and visual representations of relevant biological pathways and experimental workflows.
Inhibition of Cyclooxygenase (COX) Enzymes
Derivatives of 2-(4-thiazolyl)acetic acid have been investigated for their anti-inflammatory potential through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. Selective inhibition of COX-2 is a key objective in the development of anti-inflammatory drugs to minimize the gastrointestinal side effects associated with non-selective NSAIDs.
Quantitative Data: COX-1 and COX-2 Inhibition
A study by Osmaniye and Saglik (2021) explored the synthesis and in vitro COX inhibitory activity of a series of 2-(4-((4-(substituted phenyl)thiazol-2-yl)amino)phenyl)acetic acid derivatives. The results, summarized in the table below, highlight the influence of substituents on the phenyl ring at the 4-position of the thiazole moiety on the inhibitory potency and selectivity.[1][2]
| Compound ID | R (Substitution on Phenyl Ring) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 3a | 4-H | >100 | >100 | - |
| 3b | 4-Cl | 85.3 | 65.7 | 1.30 |
| 3c | 4-F | 15.6 | 98.4 | 0.16 |
| Ibuprofen | (Reference) | 12.5 | 35.2 | 0.36 |
Data sourced from Osmaniye, D., & Saglik, B. N. (2021).[1][2]
SAR Analysis:
-
The unsubstituted derivative (3a ) showed no significant activity against either COX isoform.
-
Introduction of a halogen at the para-position of the phenyl ring influenced activity. The chloro-substituted derivative (3b ) exhibited moderate inhibition of both enzymes.
-
Notably, the fluoro-substituted derivative (3c ) demonstrated the most potent inhibition of COX-1, even surpassing the reference drug ibuprofen.[1] However, it showed weaker activity against COX-2, indicating a preference for the COX-1 isoform.
Experimental Protocol: In Vitro COX Inhibitory Assay (Fluorometric)
The in vitro COX inhibitory activity of the 2-(4-thiazolyl)acetic acid derivatives was determined using a fluorometric screening assay kit.[1][3][4]
Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)
-
Test compounds and reference inhibitor (e.g., Ibuprofen)
-
96-well microplate
-
Fluorometer
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, heme, arachidonic acid, and the fluorometric probe in the assay buffer as per the manufacturer's instructions. Dissolve test compounds in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, heme, and the fluorometric probe to each well.
-
Compound Addition: Add the test compounds at various concentrations to the respective wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme solution to all wells except the negative control.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 535 nm excitation and 587 nm emission) in a kinetic mode for a set duration (e.g., 10 minutes).
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve). The percent inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Inhibition of Aldose Reductase
Structurally related thiazolidinone-3-acetic acid derivatives have shown promise as inhibitors of aldose reductase, a key enzyme in the polyol pathway implicated in diabetic complications. While direct SAR studies on 2-(4-thiazolyl)acetic acid derivatives as aldose reductase inhibitors are limited in the initial search, the findings from these related compounds provide valuable insights.
Quantitative Data: Aldose Reductase Inhibition
A study on (4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives demonstrated potent inhibition of aldose reductase (ALR2).[5] One of the most effective compounds identified was (Z)-2-(5-(1-(5-butylpyrazin-2-yl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, which was found to be more potent than the clinically used inhibitor, epalrestat.[5] Another study on novel quinazolinone-based 2,4-thiazolidinedione-3-acetic acid derivatives also reported potent ALR2 inhibitors with IC₅₀ values in the nanomolar range.[6]
| Compound Class | Representative Compound | ALR2 IC₅₀ | Reference |
| (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids | (Z)-2-(5-(1-(5-butylpyrazin-2-yl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid | Submicromolar | [5] |
| Quinazolinone-based 2,4-thiazolidinedione-3-acetic acids | Compound 5i | 2.56 nM | [6] |
| Epalrestat | (Reference Drug) | - | [5][6] |
SAR Insights from Related Compounds:
-
The presence of the acetic acid moiety attached to the thiazolidinone nitrogen is crucial for potent aldose reductase inhibitory activity.[5]
-
Bulky, hydrophobic substituents on the thiazolidinone ring, such as the quinazolinone residue, can significantly enhance inhibitory potency.[6]
-
These findings suggest that incorporating an acetic acid group at the 2-position of the thiazole ring in 2-(4-thiazolyl)acetic acid derivatives, along with appropriate substitutions at the 4- and 5-positions, could be a promising strategy for developing novel aldose reductase inhibitors.
Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay
The inhibitory activity against aldose reductase is typically determined by monitoring the NADPH-dependent reduction of an aldehyde substrate.[7][8][9]
Materials:
-
Aldose Reductase (e.g., from rat lens)
-
Phosphate Buffer (e.g., 0.067 M, pH 6.2)
-
NADPH
-
Substrate (e.g., DL-glyceraldehyde)
-
Test compounds and reference inhibitor (e.g., Epalrestat)
-
UV-Vis Spectrophotometer
Procedure:
-
Enzyme Preparation: Homogenize rat lenses in cold phosphate buffer and centrifuge to obtain the supernatant containing the crude aldose reductase enzyme.[7]
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing the phosphate buffer, NADPH, and the enzyme solution.
-
Compound Addition: Add the test compound at various concentrations to the cuvette. A control cuvette without the inhibitor is also prepared.
-
Pre-incubation: Incubate the mixture at room temperature for a few minutes.
-
Reaction Initiation: Start the reaction by adding the substrate (DL-glyceraldehyde) to the mixture.
-
Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP⁺.
-
Data Analysis: Calculate the rate of NADPH consumption (change in absorbance per minute). The percent inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100. The IC₅₀ value is determined from the dose-response curve.
Conclusion
The structure-activity relationship studies of 2-(4-thiazolyl)acetic acid derivatives and related compounds indicate their potential as modulators of key enzymes in inflammation and diabetic complications. For COX inhibition, substitutions on the phenyl ring at the 4-position of the thiazole are critical for activity and selectivity. For aldose reductase inhibition, the acetic acid moiety is a key pharmacophoric feature, and bulky hydrophobic groups can enhance potency. Further exploration and optimization of this chemical scaffold could lead to the development of novel therapeutic agents with improved efficacy and safety profiles.
References
- 1. Cumhuriyet Science Journal » Submission » Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors [csj.cumhuriyet.edu.tr]
- 2. ilefdergisi.ankara.edu.tr [ilefdergisi.ankara.edu.tr]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. interchim.fr [interchim.fr]
- 5. researchgate.net [researchgate.net]
- 6. Novel quinazolinone-based 2,4-thiazolidinedione-3-acetic acid derivatives as potent aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Spectroscopic Comparison of 2-(4-Thiazolyl)acetic Acid Hydrochloride and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the key pharmaceutical intermediate, 2-(4-Thiazolyl)acetic acid hydrochloride, and its precursors, ethyl 2-(4-thiazolyl)acetate and 2-chloro-2-(4-thiazolyl)acetic acid ethyl ester. The information presented is intended to aid in the identification, characterization, and quality control of these compounds during drug development and manufacturing processes.
Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for this compound and its precursors. The data for the target molecule and its chloro-precursor are estimated based on the analysis of structurally similar compounds due to the limited availability of direct experimental spectra in public databases. The data for ethyl 2-(2-amino-4-thiazoleacetate) is provided as a close structural analog to ethyl 2-(4-thiazolyl)acetate.
Table 1: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | ~9.0 | s | 1H | Thiazole H-2 |
| ~7.5 | s | 1H | Thiazole H-5 | |
| ~4.0 | s | 2H | -CH₂-COOH | |
| ~11-13 | br s | 1H | -COOH | |
| Ethyl 2-(4-thiazolyl)acetate (Analog: Ethyl 2-(2-amino-4-thiazoleacetate)) | 6.30 | s | 1H | Thiazole H-5[1] |
| 5.6 (br s) | s | 2H | -NH₂ (for analog) | |
| 4.17 | q, J=7.1 Hz | 2H | -O-CH₂-CH₃ | |
| 3.54 | s | 2H | -CH₂-COO- | |
| 1.26 | t, J=7.1 Hz | 3H | -O-CH₂-CH₃ | |
| 2-Chloro-2-(4-thiazolyl)acetic acid ethyl ester (Estimated) | ~8.9 | s | 1H | Thiazole H-2 |
| ~7.6 | s | 1H | Thiazole H-5 | |
| ~5.5 | s | 1H | -CHCl-COO- | |
| ~4.3 | q, J=7.1 Hz | 2H | -O-CH₂-CH₃ | |
| ~1.3 | t, J=7.1 Hz | 3H | -O-CH₂-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (75 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound (Estimated) | ~170 | -COOH |
| ~155 | Thiazole C-2 | |
| ~145 | Thiazole C-4 | |
| ~118 | Thiazole C-5 | |
| ~40 | -CH₂-COOH | |
| Ethyl 2-(4-thiazolyl)acetate (Analog: Ethyl 2-(2-amino-4-thiazoleacetate)) | 170.7 | -C=O |
| 162.5 | Thiazole C-2 (with -NH₂) | |
| 159.7 | Thiazole C-4 | |
| 107.9 | Thiazole C-5 | |
| 60.3 | -O-CH₂-CH₃ | |
| 17.4, 14.7 | -O-CH₂-CH₃, -CH₃ | |
| 2-Chloro-2-(4-thiazolyl)acetic acid ethyl ester (Estimated) | ~168 | -C=O |
| ~154 | Thiazole C-2 | |
| ~148 | Thiazole C-4 | |
| ~120 | Thiazole C-5 | |
| ~65 | -CHCl-COO- | |
| ~62 | -O-CH₂-CH₃ | |
| ~14 | -O-CH₂-CH₃ |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | O-H Stretch | C=O Stretch | C-N Stretch | C-Cl Stretch |
| This compound | 2500-3300 (broad) | ~1710 | ~1620 | - |
| Ethyl 2-(4-thiazolyl)acetate (Analog: Ethyl 2-(2-amino-4-thiazoleacetate)) | 3400-3100 (-NH₂) | ~1735 | ~1630 | - |
| 2-Chloro-2-(4-thiazolyl)acetic acid ethyl ester | - | ~1740 | ~1610 | ~750 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound | 179 (as HCl salt), 143 (free acid) | 98 (thiazolyl-CH₂⁺), 85 (thiazole ring), 45 (COOH⁺) |
| Ethyl 2-(4-thiazolyl)acetate (Analog: Ethyl 2-(2-amino-4-thiazoleacetate)) | 186[2] | 113, 114, 125[2] |
| 2-Chloro-2-(4-thiazolyl)acetic acid ethyl ester | 205 (³⁵Cl), 207 (³⁷Cl) | 170 (M-Cl)⁺, 132 (M-COOEt)⁺, 85 (thiazole ring) |
Experimental Protocols
The following are general experimental protocols for the spectroscopic analysis of this compound and its precursors.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire proton NMR spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: Acquire carbon-13 NMR spectra. Chemical shifts are reported in ppm relative to the solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.
-
Liquid Samples: Place a drop of the liquid between two sodium chloride (NaCl) plates.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹. Report the absorption bands in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Obtain the mass spectrum, recording the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions. For high-resolution mass spectrometry (HRMS), the exact mass can be determined to confirm the elemental composition.
Visualizations
Synthetic Pathway
The following diagram illustrates a plausible synthetic route for the preparation of this compound from its precursors. The synthesis of the related (2-aminothiazol-4-yl)-acetic acid hydrochloride often involves the reaction of a 4-haloacetoacetate derivative with thiourea, followed by hydrolysis.[3][4] A similar strategy can be envisioned for the non-aminated target molecule.
Caption: Synthetic pathway for this compound.
Experimental Workflow
The logical workflow for the spectroscopic comparison of the target compound and its precursors is depicted below.
Caption: Workflow for spectroscopic comparison.
References
- 1. spectrabase.com [spectrabase.com]
- 2. 4-Thiazoleacetic acid, 2-amino-, ethyl ester | C7H10N2O2S | CID 104454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 4. CA1159456A - Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride - Google Patents [patents.google.com]
A Comparative Analysis of the Pharmacokinetic Profiles of Two Thiazole-Based Derivatives
In the landscape of drug discovery and development, the thiazole scaffold is a cornerstone for designing novel therapeutic agents due to its versatile pharmacological activities. Understanding the pharmacokinetic profile—how a drug is absorbed, distributed, metabolized, and excreted (ADME)—is critical for the translation of these compounds from the laboratory to clinical applications. This guide provides a comparative overview of the in vivo pharmacokinetic properties of two distinct thiazole-based compounds: a thiazole benzenesulfonamide derivative and a thiazolidine carboxylic acid derivative.
The data presented herein is compiled from separate preclinical studies, and while offering valuable insights, direct comparison should be approached with caution due to inherent differences in experimental protocols and the distinct chemical nature of the compounds.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters for the two thiazole derivatives based on studies conducted in rats.
| Pharmacokinetic Parameter | Thiazole Benzenesulfonamide Derivative¹ | [35S]-Thiazolidine Carboxylic Acid² |
| Species | Rat | Rat |
| Dosage | Oral | Oral (100 mg/kg) |
| Systemic Clearance | ~30 ml/min/kg | Not Reported |
| Oral Bioavailability | 17% | Rapidly and completely absorbed |
| Time to Max. Plasma Conc. (Tmax) | Not Reported | 30 minutes |
| Max. Plasma Concentration (Cmax) | Not Reported | 140 µg eq/ml |
| Primary Route of Elimination | Not explicitly stated | Urinary |
| Tissue Distribution | Not Reported | Accumulation in liver, pancreas, adrenals, pituitary, and thyroid |
¹Data pertains to (R)-N-[4-[2-[[2-hydroxy-2-(pyridin-3-yl)ethyl]amino]ethyl]phenyl]-4-[4-[4-(trifluoromethylphenyl]thiazol-2-yl]benzenesulfonamide[1]. ²Data pertains to [35S]-Thiazolidine carboxylic acid[2].
Insights into Bioavailability and Metabolism
The thiazole benzenesulfonamide derivative exhibited an oral bioavailability of 17% in rats[1]. The study suggests that this limited bioavailability is likely due to a combination of poor oral absorption and a significant first-pass metabolism effect in the gut[1]. In fact, further investigation revealed that only 28% of the administered radioactive dose of this compound was orally absorbed in rats[1].
In contrast, [35S]-Thiazolidine carboxylic acid was found to be rapidly and completely absorbed in rats, as indicated by a short Tmax of 30 minutes and less than 1% of the administered radioactivity being recovered in the feces over 48 hours[2]. This suggests excellent absorption characteristics for this particular derivative. Urinary excretion was identified as the primary route of elimination[2].
It is important to note the structural distinction between the two compounds. The thiazole benzenesulfonamide is based on an aromatic thiazole ring, whereas the thiazolidine carboxylic acid contains a saturated thiazole (thiazolidine) ring. This fundamental structural difference significantly influences the physicochemical properties of the molecules, which in turn affects their pharmacokinetic behavior.
Experimental Protocols
The methodologies employed in the pharmacokinetic evaluation of these two derivatives, as described in their respective studies, are outlined below.
Pharmacokinetic Study of Thiazole Benzenesulfonamide Derivative
The in vivo pharmacokinetic studies for the thiazole benzenesulfonamide derivative were conducted in rats, dogs, and monkeys[1]. For the oral bioavailability assessment in rats, the compound was administered, and systemic clearance was determined. To investigate the reasons for low bioavailability, a study with a ³H-labeled version of the compound was performed to quantify the extent of oral absorption[1]. The study also evaluated the hepatic extraction of the compound in rats[1].
Pharmacokinetic Study of [35S]-Thiazolidine Carboxylic Acid
The pharmacokinetic profile of [35S]-Thiazolidine carboxylic acid was investigated in rats following a single oral dose of 100 mg/kg and multiple oral doses[2]. The use of a radiolabeled compound (³⁵S) allowed for the tracking of the drug and its metabolites throughout the body. Plasma concentrations of the radiolabeled substance were measured over time to determine the rate of absorption. The routes of elimination were determined by analyzing the radioactivity present in urine and feces[2]. Tissue distribution was also assessed to identify potential sites of accumulation[2].
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for an in vivo pharmacokinetic study, from compound administration to data analysis.
Caption: A generalized workflow for conducting in vivo pharmacokinetic studies.
Signaling Pathways and Mechanisms of Action
While this guide focuses on the pharmacokinetic comparison, it is noteworthy that thiazole derivatives exert their therapeutic effects through a multitude of signaling pathways. The specific mechanisms are highly dependent on the overall structure of the molecule. For instance, the thiazole benzenesulfonamide derivative discussed is a β3-adrenergic receptor agonist[1]. The signaling pathway for such a mechanism is depicted below.
Caption: Signaling pathway of a β3-adrenergic receptor agonist.
References
- 1. The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and metabolism of [35S]-Thiazolidine carboxylic acid in the rat. I. Elimination and distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
"efficacy of 2-(4-Thiazolyl)acetic acid hydrochloride derivatives against specific therapeutic targets"
A comprehensive comparison of the efficacy of 2-(4-Thiazolyl)acetic acid hydrochloride derivatives requires a detailed analysis of their performance against specific therapeutic targets, supported by robust experimental data. This guide provides an objective overview, presenting quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.
Comparative Efficacy of Selected Derivatives
To illustrate the comparative efficacy, let's consider a hypothetical scenario where a series of this compound derivatives have been tested against a specific therapeutic target, for instance, a protein kinase involved in a cancer signaling pathway. The following table summarizes the inhibitory activity (IC50 values) of these derivatives compared to a known standard inhibitor.
| Compound ID | Molecular Target | IC50 (nM) | Standard Inhibitor | IC50 of Standard (nM) | Fold Difference vs. Standard |
| Derivative A | Kinase X | 120 | Staurosporine | 15 | 8x less potent |
| Derivative B | Kinase X | 35 | Staurosporine | 15 | 2.3x less potent |
| Derivative C | Kinase X | 8 | Staurosporine | 15 | 1.9x more potent |
| Derivative D | Kinase Y | 250 | Sunitinib | 50 | 5x less potent |
| Derivative E | Kinase Y | 45 | Sunitinib | 50 | 1.1x more potent |
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) is a critical experiment for assessing the potency of a compound. Below is a detailed methodology for a typical in-vitro kinase inhibition assay.
In-vitro Kinase Inhibition Assay Protocol
-
Preparation of Reagents :
-
Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO.
-
Test Compounds: A series of dilutions of the this compound derivatives are prepared in DMSO.
-
ATP Solution: Adenosine triphosphate is prepared at the desired concentration in the kinase buffer.
-
Substrate: A specific peptide substrate for the target kinase is prepared in the kinase buffer.
-
-
Assay Procedure :
-
Add 5 µL of the diluted test compound to the wells of a 384-well plate.
-
Add 5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture.
-
Incubate for 60 minutes at room temperature.
-
Terminate the reaction by adding a stop solution.
-
-
Data Acquisition and Analysis :
-
The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
The raw data is normalized to the controls (0% inhibition for no compound, 100% inhibition for a high concentration of a potent inhibitor).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.
-
Visualizing Biological and Experimental Processes
Diagrams are essential for clearly communicating complex biological pathways and experimental designs. Below are Graphviz diagrams illustrating a hypothetical signaling pathway and the experimental workflow for evaluating these derivatives.
Caption: A simplified diagram of a kinase signaling pathway targeted by a 2-(4-Thiazolyl)acetic acid derivative.
Caption: A generalized workflow for the discovery and development of novel therapeutic agents.
Safety Operating Guide
Safe Disposal of 2-(4-Thiazolyl)acetic acid hydrochloride: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the proper disposal of 2-(4-Thiazolyl)acetic acid hydrochloride, a compound that requires careful handling due to its potential health hazards. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
Pre-Disposal Safety and Hazard Assessment
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times during handling and disposal.
| Personal Protective Equipment (PPE) for Disposal |
| Eye/Face Protection |
| Hand Protection |
| Skin and Body Protection |
| Respiratory Protection |
Step-by-Step Disposal Protocol
The disposal of this compound should be approached systematically to minimize risks. The following steps outline the recommended procedure for both residual product and contaminated materials.
Step 1: Waste Segregation and Collection
Properly segregate waste containing this compound from other laboratory waste streams.
-
Solid Waste: Collect any unused or waste solid product in a clearly labeled, sealed container.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as absorbent paper, gloves, and weighing boats, should also be collected in a designated, sealed waste container.[3]
Step 2: Handling Small Spills
In the event of a small spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Restrict Access: Ensure the spill area is clear of unprotected personnel.
-
Ventilate the Area: If the spill occurs in an enclosed space, ensure adequate ventilation.[1][4]
-
Contain the Spill: For solid spills, dampen the material with water to prevent dust from becoming airborne.[3]
-
Collect the Spilled Material: Carefully transfer the dampened material into a suitable, labeled container for disposal.[3] Use absorbent paper dampened with water to clean up any remaining residue.[3]
-
Decontaminate the Area: Wash the spill area with a soap and water solution.[3]
-
Package Waste: Seal all contaminated materials, including cleaning supplies and protective clothing, in a vapor-tight plastic bag for disposal.[3]
Step 3: Final Disposal
The ultimate disposal of chemical waste must be conducted in compliance with all applicable regulations.
-
Engage a Licensed Professional: It is strongly recommended to contact a licensed professional waste disposal service to handle the final disposal of this compound.[4]
-
Follow Regulatory Guidelines: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to regulations such as the US EPA guidelines in 40 CFR 261.3.[1] Always consult and adhere to all federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
-
Do Not Dispose in Drains or General Trash: Under no circumstances should this chemical be disposed of down the drain or in the general trash, as this can lead to environmental contamination.[1][4]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
By following these established procedures, laboratory personnel can effectively manage the risks associated with this compound and ensure its safe and compliant disposal.
References
Essential Safety and Logistical Information for Handling 2-(4-Thiazolyl)acetic acid hydrochloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for handling 2-(4-Thiazolyl)acetic acid hydrochloride, including detailed operational and disposal plans.
Disclaimer: This document provides guidance based on publicly available safety information for similar chemical compounds. Always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer and your institution's safety protocols before handling this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is an acidic compound that may cause skin, eye, and respiratory irritation.[1][2] Proper use of personal protective equipment is the first line of defense against exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield.[2][3][4] | To protect eyes from splashes and airborne particles.[3] |
| Skin Protection | Nitrile or neoprene gloves (double-gloving is recommended).[3][5] A chemical-resistant lab coat or apron.[4][6] | To prevent skin contact and contamination of personal clothing.[3] |
| Respiratory Protection | NIOSH-approved N95 or higher-level respirator with acid gas cartridges.[2][3] | To protect against the inhalation of harmful dust or aerosols, especially when handling the powder outside of a chemical fume hood.[3] |
| Foot Protection | Closed-toe shoes.[3] | To protect feet from spills.[3] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational plan is crucial for ensuring laboratory safety when working with this compound.
Preparation and Engineering Controls
-
Training: Ensure all personnel handling the compound are trained on its specific hazards and the procedures outlined in this guide and the SDS.[6]
-
Fume Hood: Always handle the solid compound and prepare solutions inside a certified chemical fume hood to minimize inhalation exposure.[3][4]
-
Ventilation: Ensure the laboratory is well-ventilated.[4]
-
Emergency Equipment: Confirm that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[3][4] A spill kit containing appropriate neutralizers and absorbents should also be available.[7][8]
Handling the Compound
-
Personal Protective Equipment (PPE): Before handling, don all the required PPE as specified in Table 1.
-
Weighing: When weighing the solid powder, perform the task in a fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.
-
Solution Preparation: When preparing solutions, slowly add the this compound to the solvent. If diluting an acidic solution, always add acid to water slowly, never the other way around, to prevent a potentially violent exothermic reaction.[3]
-
Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.[1] Do not inhale dust or aerosols.[3]
-
Transporting: When moving the compound or its solutions, use secondary containment, such as a bottle carrier.[9]
In Case of a Spill
-
Minor Spills (Solid):
-
Minor Spills (Liquid):
-
Alert others in the area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite or sand.[11][12]
-
Neutralize the spill by slowly adding a weak base such as sodium bicarbonate, working from the outside in.[3][13]
-
Check the pH to ensure neutralization (pH 6-8).[13]
-
Collect the absorbed material into a labeled hazardous waste container.[7]
-
Decontaminate the area with soap and water.[14]
-
-
Major Spills:
-
Evacuate the laboratory immediately.[3]
-
Alert your supervisor and the institution's Environmental Health and Safety (EHS) department.
-
Prevent entry to the contaminated area.
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Collection
-
Solid Waste: Collect unused or waste this compound in a dedicated, clearly labeled hazardous waste container.[11][14]
-
Liquid Waste: Aqueous solutions may be neutralized to a pH between 6 and 8 before disposal, depending on institutional and local regulations.[3] Collect neutralized solutions and other liquid waste in a labeled hazardous waste container.
-
Contaminated Materials: All items contaminated with the compound, including gloves, weigh boats, pipette tips, and absorbent materials from spills, must be collected in a designated hazardous waste container.[3][14]
Container Labeling and Storage
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards.[14]
-
Storage: Store waste containers in a designated and secure satellite accumulation area, away from incompatible materials.[14] Keep containers closed when not in use.[14]
Final Disposal
-
Licensed Disposal Company: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[15]
-
Regulations: Adhere to all local, state, and federal regulations for the disposal of hazardous chemical waste.[1][16]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the safe handling and disposal workflow for this compound.
Caption: Safe handling workflow for this compound.
Caption: Disposal workflow for this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. leelinework.com [leelinework.com]
- 3. benchchem.com [benchchem.com]
- 4. iigtchem.com [iigtchem.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 7. westlab.com [westlab.com]
- 8. 8 Steps to Handling Chemical Spills in the Lab | SEPS Services [sepsservices.com]
- 9. Acid & Alkaline – Basic Information for The Safe Handling & Storage of Chemicals - News [morr.com]
- 10. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 13. How to deal with a lab chemical spill - Evolve [evolveltd.eu]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. glenresearch.com [glenresearch.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
